Product packaging for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine(Cat. No.:CAS No. 355832-04-1)

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No.: B1320903
CAS No.: 355832-04-1
M. Wt: 285.4 g/mol
InChI Key: RFTRFDMRINNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N B1320903 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS No. 355832-04-1

Properties

IUPAC Name

9,9-dimethyl-N-phenylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTRFDMRINNTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595874
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355832-04-1
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine (CAS No. 355832-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic organic compound, is a member of the triarylamine class.[1] Triarylamines are defined by a central nitrogen atom bonded to three aryl groups.[1] This particular molecule is characterized by a fluorene core structure with two methyl groups at the 9-position and a diphenylamine group at the 2-position.[1] This specific configuration makes it a valuable building block in various optoelectronic applications, most notably as a hole transport material in Organic Light Emitting Diodes (OLEDs).[1]

Chemical and Physical Properties

The core of this compound is a rigid fluorene structure, which enhances electronic delocalization. The two methyl groups at the 9-position create steric hindrance that limits intermolecular interactions, while the diphenylamine group functions as an electron donor, influencing the compound's electronic characteristics.[1] Crystallographic analysis has revealed that the dihedral angles between the fluorene unit and the attached phenyl rings are critical in determining the extent of conjugation and the resulting electronic behavior.[1]

PropertyValueSource
CAS Number 355832-04-1[2]
Molecular Formula C₂₁H₁₉N[2]
Molecular Weight 285.38 g/mol [2]
Melting Point 99.0 to 103.0 °C[2]
Boiling Point 448.7±24.0 °C (Predicted)[2]
Appearance Light yellow solid[3]
Purity >98% (HPLC)[4]

Synthesis of this compound

The primary synthetic route to this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5] The synthesis involves the reaction of 2-bromo-9,9-dimethylfluorene with aniline.[3]

Buchwald-Hartwig Amination Workflow

reagents Reactants & Catalysts - 2-bromo-9,9-dimethylfluorene - Aniline - Palladium Acetate (Catalyst) - Tri-tert-butylphosphine (Ligand) - Sodium tert-butoxide (Base) - Toluene (Solvent) reaction_vessel Reaction Vessel (Degassed Toluene) reagents->reaction_vessel heating Reflux (2 hours) reaction_vessel->heating workup Work-up - Cool to RT - Dilute with Toluene - Filter through diatomaceous earth heating->workup purification Purification - Concentrate filtrate - Crystallize (Ethyl acetate/heptane) - Soxhlet extraction (Toluene) - Vacuum zone sublimation workup->purification product Final Product This compound (>99.99% Purity) purification->product cluster_oled OLED Device Structure anode Anode (e.g., ITO) htm Hole Transport Layer (this compound) anode->htm Hole Injection eml Emissive Layer htm->eml Hole Transport etm Electron Transport Layer eml->etm light Photon Out eml->light Recombination & Light Emission cathode Cathode etm->cathode Electron Injection

References

An In-depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a fluorene derivative of significant interest in materials science. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role in organic electronics.

Chemical Structure and Identification

This compound is a tertiary amine featuring a fluorene core functionalized with two methyl groups at the 9-position and a phenylamino group at the 2-position.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 355832-04-1[1]
Molecular Formula C21H19N[1]
Molecular Weight 285.38 g/mol
InChI Key RFTRFDMRINNTSI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, particularly in the fabrication of organic electronic devices.

PropertyValueSource
Melting Point 99.0 to 103.0 °C--INVALID-LINK--
Boiling Point (Predicted) 448.7±24.0 °C--INVALID-LINK--
Appearance Light yellow solid--INVALID-LINK--
Purity (HPLC) >99.99% (after purification)--INVALID-LINK--

Synthesis and Purification

The most common method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient route to form the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Reagents and Materials:

  • 9,9-dimethyl-2-bromofluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(tert-butyl)phosphine (P(tBu)3)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (degassed)

  • Ethyl acetate

  • Heptane

  • Diatomaceous earth

Procedure:

  • To a solution of 9,9-dimethyl-2-bromofluorene and aniline in degassed toluene, add tri-tert-butylphosphine, palladium(II) acetate, and sodium tert-butoxide.

  • Heat the reaction mixture under reflux for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the mixture with toluene and filter through diatomaceous earth.

  • Concentrate the filtrate by vacuum evaporation.

  • Crystallize the residue using a solvent mixture of ethyl acetate/heptane.

  • For further purification, the crude product can be extracted using a Soxhlet extractor with toluene as the solvent.

  • Subsequent purification can be achieved by vacuum zone sublimation (e.g., pressure = 3 x 10^-5 mbar, temperature = 298 °C) to yield a light yellow solid with high purity (>99.99%).

A detailed protocol can be found on ChemicalBook.

Analytical Characterization

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the fluorene and phenyl rings, a singlet for the two methyl groups at the 9-position, and a signal for the amine proton.

  • ¹³C NMR: The spectrum should display resonances for the carbon atoms of the fluorene and phenyl rings, including the quaternary carbon at the 9-position and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (285.39 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using HPLC, and a high-purity sample should show a single major peak.

Applications

The primary application of this compound is in the field of organic electronics , specifically in Organic Light-Emitting Diodes (OLEDs) .

Role in Organic Light-Emitting Diodes (OLEDs)

In OLED devices, this compound serves as a hole transport material (HTM) . Its function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED. The fluorene core provides a rigid and planar structure that promotes intermolecular interactions and charge mobility, while the triphenylamine moiety contributes to the hole-transporting properties.

The diagram below illustrates the role of this compound as a hole transport layer in a typical OLED device.

OLED_Structure cluster_recombination Recombination & Light Emission Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (this compound) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification Bromofluorene 9,9-dimethyl-2-bromofluorene Reaction Reaction in Toluene (Pd(OAc)2, P(tBu)3, NaOtBu) Bromofluorene->Reaction Aniline Aniline Aniline->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization Sublimation Sublimation Crystallization->Sublimation Product 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Sublimation->Product

References

An In-depth Technical Guide on the Molecular Weight of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. The information herein is curated for professionals in the fields of research, science, and drug development who require precise data for their work.

Molecular Composition and Weight

The molecular formula for this compound is C21H19N.[1] The molecular weight is a critical parameter in chemical and pharmaceutical research, influencing everything from reaction stoichiometry to dosage calculations. The calculation of this value is based on the summation of the atomic weights of its constituent atoms.

A summary of the atomic composition and the calculation of the molecular weight is presented in the table below.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC2112.011[2][3][4]252.231
HydrogenH191.008[5][6][7][8]19.152
NitrogenN114.007[9][10][11][12][13]14.007
Total 285.39

The calculated molecular weight of this compound is approximately 285.39 g/mol .[14][15] This value is consistent with the information available in chemical databases.[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not achieved through a single "experiment" in the traditional sense but is calculated based on its elemental composition, which is confirmed through various analytical techniques.

1. Elemental Analysis: This experimental procedure determines the mass percentages of carbon, hydrogen, and nitrogen in a sample of the compound. The results are then used to derive the empirical formula.

2. Mass Spectrometry: This technique provides the mass-to-charge ratio of the molecular ion, which gives a very precise measurement of the molecular weight of the compound.

As this guide focuses on the calculated molecular weight based on the known molecular formula, detailed experimental protocols for these analytical techniques are not included.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

MolecularWeightCalculation cluster_0 Inputs cluster_1 Process cluster_2 Output formula Molecular Formula C21H19N calculation Calculation (21 * C) + (19 * H) + (1 * N) formula->calculation Provides atom counts atomic_weights Standard Atomic Weights C: 12.011 H: 1.008 N: 14.007 atomic_weights->calculation Provides atomic masses molecular_weight Molecular Weight 285.39 g/mol calculation->molecular_weight Results in

Calculation of Molecular Weight.

Note on Signaling Pathways and Experimental Workflows:

The request for information on signaling pathways is not applicable to the topic of determining the molecular weight of a single, small molecule compound. Such diagrams are relevant for illustrating biological processes or complex experimental procedures, which are not involved in this fundamental chemical calculation.

References

Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a molecule of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-9,9-dimethylfluorene, from 2-bromofluorene. The subsequent and final step is a palladium-catalyzed Buchwald-Hartwig amination reaction, which couples 2-bromo-9,9-dimethylfluorene with aniline to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

StepReactionReactantsProductYieldPurity
1Methylation2-Bromofluorene, Methyl Iodide2-Bromo-9,9-dimethylfluorene98%-
2Buchwald-Hartwig Amination2-Bromo-9,9-dimethylfluorene, AnilineThis compound20%>99.99% (HPLC)

Experimental Protocols

Synthesis of 2-Bromo-9,9-dimethylfluorene

This protocol is adapted from established procedures for the methylation of 2-bromofluorene.

Materials:

  • 2-Bromofluorene

  • Dimethyl sulfoxide (DMSO)

  • 50% aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Methyl iodide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Petroleum ether for column chromatography

Procedure:

  • In a 200 mL single-neck round-bottom flask at room temperature, add 1 g of 2-bromofluorene and 20 mL of dimethyl sulfoxide.

  • To this solution, add 2 mL of 50% aqueous sodium hydroxide solution and 50 mg of TEBAC.

  • Stir the mixture for 20 minutes.

  • Add 0.9 g of methyl iodide to the reaction mixture and continue stirring for 4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by reduced pressure distillation.

  • Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 2-bromo-9,9-dimethylfluorene as a white solid. A yield of approximately 98% can be expected.

Synthesis of this compound

This protocol details the Buchwald-Hartwig amination of 2-bromo-9,9-dimethylfluorene with aniline.[1]

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (1.0 M solution in toluene)

  • Sodium tert-butoxide

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Heptane

  • Diatomaceous earth

Procedure:

  • To a solution of 2-bromo-9,9-dimethylfluorene (assuming a starting amount based on a 71 mmol scale, approximately 20.5 g) and aniline in 500 mL of degassed toluene, add tri-tert-butylphosphine (2.7 mL of a 1.0 M toluene solution, 2.7 mmol), palladium(II) acetate (307 mg, 1.4 mmol), and sodium tert-butoxide (9.8 g, 102 mmol).[1]

  • Heat the reaction mixture under reflux for 2 hours.[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of diatomaceous earth.[1]

  • Concentrate the filtrate by vacuum evaporation.

  • Crystallize the residue using a solvent mixture of ethyl acetate/heptane to obtain the crude product.[1]

  • For further purification, extract the crude product using a Soxhlet extractor with toluene as the solvent.

  • Subsequently, purify the product twice by vacuum zone sublimation at a pressure of 3 x 10⁻⁵ mbar and a temperature of 298 °C.[1]

  • The final product, this compound, is obtained as a light yellow solid with a reported yield of 20% and a purity of >99.99% by HPLC.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Reactant1 2-Bromofluorene Reagent1 CH₃I, NaOH, TEBAC DMSO Reactant1->Reagent1 Intermediate 2-Bromo-9,9-dimethylfluorene Reagent1->Intermediate Catalyst Pd(OAc)₂, P(t-Bu)₃ NaOt-Bu, Toluene Intermediate->Catalyst Reactant2 Aniline Reactant2->Catalyst Product 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Catalyst->Product

Caption: Two-step synthesis of the target compound.

Experimental Workflow: Buchwald-Hartwig Amination

This diagram outlines the key stages of the experimental workflow for the final amination step.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reflux in Toluene (2 hours) Setup->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Purification1 Crystallization (Ethyl Acetate/Heptane) Workup->Purification1 Purification2 Soxhlet Extraction (Toluene) Purification1->Purification2 Purification3 Vacuum Sublimation Purification2->Purification3 FinalProduct Final Product (Light Yellow Solid) Purification3->FinalProduct

Caption: Workflow for Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives. It includes detailed experimental protocols for the synthesis of key precursors and the final compounds, quantitative data presented in structured tables, and visualizations of the synthetic workflow and a proposed signaling pathway relevant to the potential biological activity of this class of compounds.

Introduction

The 9,9-dimethyl-9H-fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature. Arylamine derivatives of this scaffold, particularly this compound and its analogues, are of significant interest for their potential applications in drug discovery, particularly in oncology. Certain fluorene derivatives have been shown to exhibit anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulating key cellular signaling pathways.[1][2] This guide focuses on the synthetic routes to access these promising compounds.

Synthetic Pathways

The primary route for the synthesis of this compound derivatives involves a multi-step process commencing from fluorene. The key steps include the dimethylation of the C9 position, bromination of the C2 position, and finally, a palladium-catalyzed Buchwald-Hartwig amination to introduce the N-phenylamine moiety.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, starting from the initial precursor to the final N-arylated derivatives.

Synthetic Workflow General Synthetic Workflow Fluorene Fluorene Dimethylfluorene 9,9-Dimethylfluorene Fluorene->Dimethylfluorene Dimethylation BromoDimethylfluorene 2-Bromo-9,9-dimethylfluorene Dimethylfluorene->BromoDimethylfluorene Bromination AminoDimethylfluorene 2-Amino-9,9-dimethylfluorene BromoDimethylfluorene->AminoDimethylfluorene Amination (alternative) TargetCompound This compound Derivatives BromoDimethylfluorene->TargetCompound Buchwald-Hartwig Amination AminoDimethylfluorene->TargetCompound N-Arylation

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Synthesis of 9,9-Dimethylfluorene

The synthesis of 9,9-dimethylfluorene can be achieved through the alkylation of fluorene. A safer and more environmentally friendly method utilizes dimethyl carbonate as the methylating agent.

Protocol: Under an inert atmosphere, fluorene is dissolved in an organic solvent such as DMF or DMSO. A strong base, such as sodium hydride or potassium tert-butoxide, is added to the solution. Dimethyl carbonate is then added, and the reaction mixture is stirred at a temperature ranging from 15 to 40°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Synthesis of 2-Bromo-9,9-dimethylfluorene

The bromination of 9,9-dimethylfluorene at the C2 position is a crucial step to enable the subsequent amination reaction.

Protocol: To a solution of 9,9-dimethylfluorene in a suitable solvent such as dichloromethane, a brominating agent is added. A common procedure involves the use of sodium bromate and hydrobromic acid. The reaction is typically carried out at a controlled temperature, for instance, 10°C, and then stirred at room temperature for a period of time. After the reaction is complete, the organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by recrystallization from a solvent like ethanol to yield 2-bromo-9,9-dimethylfluorene as a white solid.

Synthesis of this compound (Buchwald-Hartwig Amination)

The key carbon-nitrogen bond formation is achieved through the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of 2-bromo-9,9-dimethylfluorene with a variety of aniline derivatives.

General Protocol: [3][4] In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 2-bromo-9,9-dimethylfluorene, the desired aniline derivative, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos, or tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide or cesium carbonate). Anhydrous toluene is added as the solvent. The reaction mixture is then heated to a temperature between 80 and 110°C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of key intermediates and the final products.

Table 1: Synthesis of Key Intermediates

IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
9,9-DimethylfluoreneFluoreneDimethyl carbonate, NaH, DMF, 15-40°CHigh
2-Bromo-9,9-dimethylfluorene9,9-DimethylfluoreneNaBrO₃, HBr, CH₂Cl₂, 10°C to rt73
2-Amino-9,9-dimethylfluorene2-Nitro-9,9-dimethylfluoreneH₂, 10% Pd/C, Ethanol, 24h81

Table 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

N-Aryl SubstituentAniline DerivativeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuTolueneReflux220 (unoptimized)[5]
p-Tolylp-ToluidineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
DiphenylDiphenylaminePd₂(dba)₃ / XPhosNaOt-BuToluene110-12024Moderate to Excellent[7]

Note: The yield for the unsubstituted phenyl derivative appears low and may not be representative of an optimized procedure.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, studies on other fluorene derivatives suggest potential anticancer activity through the induction of apoptosis.[1][2] This process is often mediated by the generation of reactive oxygen species (ROS) and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Furthermore, the MAPK/ERK and PI3K/Akt signaling pathways have been implicated in the cellular response to some fluorene compounds.[2]

Apoptosis Signaling Pathway Proposed Apoptosis Induction by Fluorene Derivatives cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Apoptotic Pathways Fluorene Derivative Fluorene Derivative ROS Reactive Oxygen Species (ROS) Fluorene Derivative->ROS Induces MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Activates/Inhibits PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) ROS->Extrinsic Apoptosis Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis Inhibits Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Caspases->Apoptosis

References

A Technical Guide to Fluorene-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorene-based hole transport materials (HTMs), a prominent class of organic semiconductors critical to the advancement of optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document details their core properties, synthesis methodologies, and characterization techniques, offering a valuable resource for professionals in materials science and device engineering.

Introduction to Fluorene-Based Hole Transport Materials

Fluorene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of HTMs. Its rigid, planar structure contributes to high thermal stability and good charge transport properties.[1][2] The functionalization at the C-2, C-7, and C-9 positions of the fluorene core allows for precise tuning of its electronic and physical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming capabilities.[2] These characteristics are crucial for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode in a photovoltaic device, thereby enhancing power conversion efficiency (PCE) and stability.[2]

Fluorene-based HTMs have emerged as promising alternatives to the widely used but expensive spiro-OMeTAD.[3][4] They offer the potential for lower-cost synthesis and improved long-term device stability.[3][5] The inherent versatility of the fluorene scaffold has led to the development of a wide array of derivatives, including those with spiro-structures and cross-linkable moieties, further enhancing their performance and applicability in next-generation optoelectronics.[1][6]

Core Properties of Fluorene-Based HTMs

The performance of a hole transport material is dictated by several key photophysical and electrochemical properties. For fluorene-based HTMs, these properties are readily tunable through molecular design.

Energy Levels (HOMO/LUMO)

The HOMO and LUMO energy levels are critical for efficient charge transfer at the interfaces within a solar cell. The HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction, while the LUMO level should be sufficiently high to block electrons from the perovskite's conduction band.[7] These energy levels are typically determined using cyclic voltammetry (CV) or photoelectron spectroscopy in air (PESA).[1]

Hole Mobility

High hole mobility is essential for efficient charge transport through the HTM layer to the electrode, minimizing charge recombination.[8] The hole mobility of fluorene-based HTMs can be measured using techniques such as the space-charge-limited current (SCLC) method or the time-of-flight (ToF) technique.[8][9] Cross-linking of fluorene-based HTMs has been shown to improve hole mobility due to enhanced intermolecular packing.[1]

Thermal Stability

High thermal stability is crucial for the long-term operational stability of optoelectronic devices. Fluorene-based HTMs generally exhibit excellent thermal stability, with high decomposition temperatures (Tdec) and glass transition temperatures (Tg), owing to the rigid fluorene core.[1][3]

Data Presentation: Properties of Representative Fluorene-Based HTMs

The following tables summarize the key performance metrics of several recently developed fluorene-based hole transport materials.

HTM NameHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)PSC ArchitecturePCE (%)V_oc_ (V)J_sc_ (mA/cm²)FF
V1498 -5.32--p-i-n----
V1499 -5.49--p-i-n----
spiro-CZ ---n-i-p16.52---
spiro-TPA ---n-i-p8.47---
p-BM --3.01 x 10⁻⁴n-i-p25.491.18425.770.8356
p-DM --2.78 x 10⁻⁴n-i-p24.861.17425.600.8269
DM --1.99 x 10⁻⁴n-i-p----
V1 ---n-i-p (dopant-free)14.05---
DDF -4.99-2.152.35 x 10⁻⁴OLED----
2M-DDF -4.69-2.094.65 x 10⁻⁴OLED----
4M-DDF -4.62-2.021.55 x 10⁻⁴OLED----
V808 --7.07 x 10⁻⁷-----
V1385 --2.15 x 10⁻⁷-----
V1386 --3.68 x 10⁻⁶-----
Spiro-IA ---n-i-p (dopant-free)15.661.04222.140.679

Note: Some data points are not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative fluorene-based HTM and the fabrication of a perovskite solar cell.

Synthesis of a D-π-D Type Fluorene-Based HTM via Suzuki Coupling

This protocol outlines a general synthetic route for a Donor-π-Acceptor (D-π-D) type fluorene-based HTM, which typically involves a Suzuki coupling reaction.[1]

Materials:

  • 2,7-Dibromo-9,9-dialkylfluorene

  • Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dialkylfluorene, the arylboronic acid (typically 2.2-2.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final fluorene-based HTM.[1]

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol describes the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.[1]

Materials:

  • FTO-coated glass substrates

  • Cleaning agents (detergent, deionized water, acetone, isopropanol)

  • SnO₂ precursor solution (for electron transport layer - ETL)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Fluorene-based HTM solution in a suitable solvent (e.g., chlorobenzene), potentially with dopants like Li-TFSI and tBP

  • Anti-solvent (e.g., chlorobenzene)

  • Gold or Silver for the top electrode

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in a solution of deionized water with detergent, followed by deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.[1]

  • ETL Deposition: Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150 °C.[1]

  • Perovskite Layer Deposition (in a glovebox):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL.

    • During spin-coating, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.[1]

    • Anneal the films at approximately 100 °C.[1]

  • HTM Deposition:

    • Prepare the fluorene-based HTM solution. If required, add dopants like Li-TFSI and tBP.

    • Spin-coat the HTM solution on top of the perovskite layer.[1]

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.[1]

  • Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM 1.5G illumination.[1]

Visualizations of Key Processes

The following diagrams illustrate the synthesis workflow, device fabrication process, and the fundamental energy level alignment in a perovskite solar cell employing a fluorene-based HTM.

Synthesis_Workflow Start Starting Materials (2,7-Dibromofluorene, Arylboronic Acid) Reaction Suzuki Coupling Reaction - Palladium Catalyst - Base - Solvent Start->Reaction 1. Mix & Degas Workup Aqueous Work-up & Extraction Reaction->Workup 2. Reaction Completion Purification Column Chromatography Workup->Purification 3. Crude Product End Purified Fluorene HTM Purification->End 4. Final Product

Generalized workflow for the synthesis of a fluorene-based HTM.

Device_Fabrication_Workflow cluster_prep Substrate Preparation cluster_glovebox Glovebox Operations cluster_final Final Steps FTO FTO Substrate Cleaning ETL ETL (SnO2) Deposition & Annealing FTO->ETL Perovskite Perovskite Layer Deposition (Spin-coating & Anti-solvent) & Annealing ETL->Perovskite HTM HTM (Fluorene-based) Deposition (Spin-coating) Perovskite->HTM Electrode Top Electrode Deposition (Thermal Evaporation) HTM->Electrode Characterization Device Characterization Electrode->Characterization

Workflow for n-i-p Perovskite Solar Cell Fabrication.

Energy_Level_Diagram cluster_device Device Architecture cluster_energy Energy Levels (eV) FTO FTO ETL ETL (e.g., SnO2) Perovskite Perovskite HTM Fluorene HTM Metal Metal (e.g., Au) LUMO_ETL LUMO HOMO_ETL HOMO CB_Perovskite CB CB_Perovskite->LUMO_ETL Electron Transfer VB_Perovskite VB HOMO_HTM HOMO VB_Perovskite->HOMO_HTM Hole Transfer LUMO_HTM LUMO WF_Metal Work Function

Energy level diagram of a perovskite solar cell with a fluorene-based HTM.

References

A Comprehensive Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a fluorene derivative, is a versatile organic compound with significant applications in materials science and potential, yet largely unexplored, relevance in drug development. Its rigid, planar fluorene core coupled with the electron-donating phenylamine substituent imparts unique photophysical and electronic properties. This guide provides an in-depth overview of its chemical identity, synthesis, and established applications, alongside a discussion of the broader biological context of fluorene-based compounds for drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is 9,9-dimethyl-N-phenylfluoren-2-amine .[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 9,9-dimethyl-N-phenylfluoren-2-amine[1]
CAS Number 355832-04-1[1]
Molecular Formula C₂₁H₁₉N[1]
Molecular Weight 285.4 g/mol [1]
Melting Point 99.0 to 103.0 °C
Boiling Point (Predicted) 448.7 ± 24.0 °C
Appearance White to off-white powder

Synthesis

The primary synthetic route to this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[2] This reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine.[2] A general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_catalyst Catalyst System cluster_purification Workup & Purification 2-Bromo-9,9-dimethylfluorene 2-Bromo-9,9-dimethylfluorene ReactionVessel Reaction Mixture (Toluene) 2-Bromo-9,9-dimethylfluorene->ReactionVessel Aniline Aniline Aniline->ReactionVessel Filtration Filtration ReactionVessel->Filtration Heat (Reflux) Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., P(tBu)₃) Ligand->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Crystallization Crystallization Filtration->Crystallization Sublimation Vacuum Zone Sublimation Crystallization->Sublimation Product 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Sublimation->Product OLED_Mechanism Anode Anode HTL Hole Transport Layer (this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport Light hv EML->Light Recombination ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection

References

An In-depth Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a key building block in the development of advanced organic electronic materials.

Core Compound Properties

This compound is a triarylamine derivative built upon a fluorene core. The dimethyl substitution at the 9-position enhances solubility and prevents aggregation, while the N-phenyl group influences its electronic properties, making it a valuable component in organic electronics.

PropertyValueReference
CAS Number 355832-04-1[1]
Molecular Formula C₂₁H₁₉N[1]
Molecular Weight 285.38 g/mol [1]
Appearance White to light yellow solid/powder[2][3]
Melting Point 99.0 to 103.0 °CN/A
Boiling Point (Predicted) 448.7 ± 24.0 °CN/A
Purity (Typical) > 98% (HPLC)[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][5] This method is highly valued for its efficiency and broad functional group tolerance in forming carbon-nitrogen bonds.[6]

Synthesis of the Precursor: 2-Bromo-9,9-dimethylfluorene

A common precursor for the final product is 2-bromo-9,9-dimethylfluorene. A general experimental protocol for its synthesis is as follows:

Materials:

  • 2-Bromofluorene

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Petroleum ether (for column chromatography)

Procedure:

  • To a solution of 2-bromofluorene in DMSO, add a phase-transfer catalyst and a 50% aqueous solution of NaOH or KOH.

  • Stir the mixture at room temperature for approximately 20-30 minutes.

  • Add methyl iodide to the reaction mixture and continue stirring for several hours (typically 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 2-bromo-9,9-dimethylfluorene as a white solid.

Final Synthesis: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., tri-tert-butylphosphine, XPhos, or BINAP)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous toluene or other suitable anhydrous, degassed solvent

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Heptane

Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), combine 2-bromo-9,9-dimethylfluorene, aniline, the palladium catalyst, the phosphine ligand, and the base in a reaction flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for a period ranging from 2 to 24 hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate by vacuum evaporation.

  • Recrystallize the residue from a solvent mixture such as ethyl acetate/heptane.

  • For higher purity, the product can be further purified by Soxhlet extraction with toluene followed by vacuum sublimation.[2]

Logical Workflow for the Synthesis of this compound

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 2-Bromofluorene 2-Bromofluorene Methylation Methylation 2-Bromofluorene->Methylation CH3I, Base 2-Bromo-9,9-dimethylfluorene 2-Bromo-9,9-dimethylfluorene Methylation->2-Bromo-9,9-dimethylfluorene Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Bromo-9,9-dimethylfluorene->Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Aniline Aniline Aniline->Buchwald-Hartwig Amination Purification Purification Buchwald-Hartwig Amination->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic and Electronic Properties

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons (fluorene and phenyl rings) in the range of ~7.0-8.0 ppm. A singlet for the two methyl groups at the 9-position around ~1.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of ~110-155 ppm. The quaternary carbon at the 9-position around ~47 ppm. The methyl carbons around ~27 ppm.
IR Spectroscopy N-H stretching vibration around 3400 cm⁻¹. C-H stretching of aromatic rings around 3000-3100 cm⁻¹. C-H stretching of methyl groups around 2850-2960 cm⁻¹. C=C stretching of aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 285.38.
Electronic Properties

As a hole transport material, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for device performance. While specific experimental values for this compound are not widely reported, data from similar fluorene-based hole transport materials can provide an estimate.

Electronic PropertyEstimated Value RangeReference (for similar compounds)
HOMO Energy Level -5.2 to -5.5 eV[7][8][9]
LUMO Energy Level -2.0 to -2.6 eV[7][8]
Hole Mobility 10⁻⁴ to 10⁻⁶ cm²V⁻¹s⁻¹[7]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism in organometallic chemistry.[6]

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex1 L₂Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex1 Amine_Coordination Amine Coordination Pd(II)_Complex1->Amine_Coordination R₂NH Pd(II)_Complex2 [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coordination->Pd(II)_Complex2 Deprotonation Deprotonation Pd(II)_Complex2->Deprotonation Base Pd(II)_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Ar-NR₂ Reductive_Elimination->Pd(0)L2

Caption: Function of the compound in a typical OLED device structure.

Conclusion

This compound is a versatile and important compound in the field of organic electronics. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The favorable electronic and physical properties of this molecule make it an excellent candidate for a hole transport material in high-performance OLEDs. Further research into derivatives of this compound could lead to even more advanced materials for next-generation displays and lighting technologies.

References

Early Studies on Fluorenylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fluorenylamine compounds, particularly 2-acetylaminofluorene (2-AAF), marks a significant chapter in the history of chemical carcinogenesis. Initially synthesized with the intent of being an insecticide, its potent carcinogenic properties were discovered in the early 1940s, halting its commercial development but opening up a new avenue of research into the mechanisms of cancer induction. This technical guide provides an in-depth overview of the foundational research on fluorenylamine compounds, focusing on the synthesis, carcinogenicity, and metabolic activation of 2-AAF. The information presented herein is compiled from seminal early studies, offering a valuable resource for researchers in toxicology, oncology, and drug development.

Synthesis of 2-Acetylaminofluorene

The early synthesis of 2-acetylaminofluorene was a multi-step process starting from the readily available fluorene. The general synthetic route involved the nitration of fluorene, followed by reduction of the nitro group to an amine, and subsequent acetylation to yield the final product.

Experimental Protocol: Synthesis of 2-Acetylaminofluorene

  • Nitration of Fluorene:

    • Fluorene is dissolved in glacial acetic acid.

    • A nitrating mixture of nitric acid and sulfuric acid is added dropwise to the fluorene solution while maintaining a low temperature (typically below 10°C) to control the reaction and prevent over-nitration.

    • The reaction mixture is stirred for several hours until the reaction is complete.

    • The mixture is then poured into ice water, causing the precipitation of 2-nitrofluorene.

    • The crude 2-nitrofluorene is collected by filtration, washed with water, and then recrystallized from ethanol to purify.

  • Reduction of 2-Nitrofluorene to 2-Aminofluorene:

    • The purified 2-nitrofluorene is suspended in ethanol.

    • A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amino group.

    • The reaction is typically heated under reflux for several hours.

    • After the reaction is complete, the mixture is cooled and made alkaline to precipitate the 2-aminofluorene.

    • The crude 2-aminofluorene is collected, washed, and purified by recrystallization.

  • Acetylation of 2-Aminofluorene:

    • 2-Aminofluorene is dissolved in a suitable solvent, such as acetic anhydride or glacial acetic acid.

    • Acetic anhydride is added, and the mixture is heated gently.

    • The reaction is typically exothermic and proceeds rapidly.

    • Upon completion, the reaction mixture is cooled, and the 2-acetylaminofluorene product crystallizes out.

    • The product is collected by filtration, washed with a small amount of cold ethanol, and dried. Purity can be further enhanced by recrystallization from ethanol.

Carcinogenicity of 2-Acetylaminofluorene

Early studies in the 1940s, notably by Wilson, DeEds, and Cox, first established the potent carcinogenic activity of 2-acetylaminofluorene in rats. These studies demonstrated that oral administration of 2-AAF induced tumors in multiple organs, with the liver and urinary bladder being the most common sites.

Quantitative Data on Tumor Incidence in Rats

The following tables summarize the tumor incidence data from early carcinogenicity studies of 2-acetylaminofluorene in rats. These studies typically involved feeding rats a diet containing a specific concentration of 2-AAF over an extended period.

Table 1: Tumor Incidence in Rats Fed 2-Acetylaminofluorene (Wilson et al., 1941)

OrganTumor TypeIncidence in Treated RatsIncidence in Control Rats
LiverHepatocellular CarcinomaHigh0
BladderTransitional Cell CarcinomaHigh0
KidneyAdenocarcinomaModerate0
LungAdenomaLow0
PancreasAdenocarcinomaLow0

Table 2: Dose-Response Relationship for Liver Tumor Induction by 2-Acetylaminofluorene in Rats (Representative Data from Early Studies)

2-AAF Concentration in Diet (ppm)Duration of Feeding (weeks)Liver Tumor Incidence (%)
505220
1005250
2005285
40052100

Metabolic Activation and Mechanism of Action

The carcinogenicity of 2-acetylaminofluorene is not due to the compound itself but rather to its metabolic activation into reactive electrophiles that can bind to cellular macromolecules, including DNA. This concept of metabolic activation was a groundbreaking discovery in cancer research. The primary site of metabolism is the liver, involving cytochrome P450 enzymes.

The Metabolic Activation Pathway of 2-Acetylaminofluorene

The metabolic activation of 2-AAF is a multi-step process:

  • N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

  • Esterification: N-OH-AAF is then further activated by esterification. This can occur through two main pathways:

    • Sulfation: Sulfotransferases catalyze the formation of a highly reactive sulfate ester, N-sulfoxy-2-acetylaminofluorene.

    • Acetylation: N-acetyltransferases can catalyze the formation of N-acetoxy-2-acetylaminofluorene.

  • Formation of the Ultimate Carcinogen: These reactive esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion readily reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine bases, to form DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.

Visualization of the Metabolic Activation Pathway

Metabolic_Activation_of_2AAF AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) AAF->N_OH_AAF CYP1A2 (N-hydroxylation) N_Sulfoxy_AAF N-Sulfoxy-2-acetylaminofluorene N_OH_AAF->N_Sulfoxy_AAF Sulfotransferase N_Acetoxy_AAF N-Acetoxy-2-acetylaminofluorene N_OH_AAF->N_Acetoxy_AAF N-Acetyltransferase Nitrenium_Ion Nitrenium Ion N_Sulfoxy_AAF->Nitrenium_Ion N_Acetoxy_AAF->Nitrenium_Ion DNA_Adducts DNA Adducts (e.g., dG-C8-AAF) Nitrenium_Ion->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation pathway of 2-acetylaminofluorene.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in early studies on fluorenylamine compounds.

Protocol for Carcinogenicity Study in Rats
  • Animal Model: Male and female Wistar or Sprague-Dawley rats, typically 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet Preparation: 2-Acetylaminofluorene is incorporated into the standard laboratory chow at specified concentrations (e.g., 50, 100, 200, 400 ppm). The compound is first dissolved in a small amount of corn oil and then thoroughly mixed with the powdered diet to ensure uniform distribution.

  • Dosing Regimen: Rats are fed the 2-AAF-containing diet for a predetermined period, often ranging from 26 to 52 weeks. A control group receives the same diet without the addition of 2-AAF.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as weight loss, lethargy, or palpable masses. Body weights are recorded weekly.

  • Necropsy and Histopathology: At the end of the study period, or when animals become moribund, they are euthanized. A complete necropsy is performed, and all major organs are examined for gross abnormalities. The liver, bladder, kidneys, lungs, and any other tissues with visible lesions are collected and fixed in 10% neutral buffered formalin.

  • Tissue Processing and Analysis: The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A qualified pathologist examines the slides microscopically to identify and classify tumors.

Protocol for In Vitro Metabolic Activation Assay
  • Preparation of Liver Microsomes:

    • Livers are harvested from untreated rats or rats pre-treated with an inducer of cytochrome P450 enzymes (e.g., phenobarbital or 3-methylcholanthrene).

    • The livers are homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • The microsomal pellet is washed and resuspended in the buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Incubation Mixture:

    • The incubation mixture contains the liver microsomes, 2-acetylaminofluorene (or a radiolabeled variant for easier detection), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

  • Extraction of Metabolites: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The metabolites are extracted into the organic phase.

  • Analysis of Metabolites: The extracted metabolites are separated and identified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of the metabolites can be confirmed by comparison with authentic standards.

Workflow for DNA Adduct Analysis

DNA_Adduct_Analysis_Workflow Start Animal Dosing with Radiolabeled 2-AAF Tissue_Harvest Harvest Target Tissues (e.g., Liver) Start->Tissue_Harvest DNA_Isolation Isolate DNA Tissue_Harvest->DNA_Isolation DNA_Hydrolysis Hydrolyze DNA to Nucleosides/Bases DNA_Isolation->DNA_Hydrolysis Chromatography Separate Adducts by HPLC or TLC DNA_Hydrolysis->Chromatography Detection Detect Radiolabeled Adducts Chromatography->Detection Quantification Quantify Adduct Levels Detection->Quantification

Caption: Experimental workflow for DNA adduct analysis.

Conclusion

The early studies on fluorenylamine compounds, and 2-acetylaminofluorene in particular, were pivotal in shaping our understanding of chemical carcinogenesis. They established the principle of metabolic activation, demonstrating that the ultimate carcinogen is often a metabolite of the parent compound. The detailed experimental protocols and quantitative data from these foundational studies remain relevant today, providing a valuable historical context and a solid foundation for ongoing research in cancer biology and toxicology. The methodologies developed to study the carcinogenicity, metabolism, and DNA-damaging effects of these compounds have been refined over the years but are still conceptually at the core of modern safety assessments for new chemical entities.

The Enigmatic Scaffolding: A Technical Guide to 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a synthetic aromatic amine built upon a fluorene scaffold. While the discovery of this specific molecule is not chronicled in the context of natural products, its synthesis and properties have been explored, primarily within the realm of materials science. Its rigid, planar structure and tunable electronic properties have made it a compound of interest as a hole-transporting material in organic light-emitting diodes (OLEDs).[1]

Despite its current applications being rooted in optoelectronics, the fluorene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide will provide a comprehensive overview of the synthesis, and physicochemical properties of this compound. Furthermore, it will explore the broader potential of the fluorene scaffold in drug discovery, offering a perspective for its future investigation in a pharmacological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both material and biological systems.

PropertyValueReference
Molecular Formula C₂₁H₁₉N[4]
Molecular Weight 285.4 g/mol [4]
CAS Number 355832-04-1[5]
Melting Point 99.0 to 103.0 °C[5]
Boiling Point (Predicted) 448.7 ± 24.0 °C[5]
IUPAC Name 9,9-dimethyl-N-phenylfluoren-2-amine[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the synthesis of this compound from 2-bromo-9,9-dimethylfluorene and aniline is as follows:

  • Reaction Setup : To a solution of 2-bromo-9,9-dimethylfluorene and aniline in a suitable solvent (e.g., degassed toluene), add a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide).

  • Reaction Conditions : The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, diluted with a solvent like toluene, and filtered. The filtrate is then concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by sublimation.

Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Bromo-9,9-dimethylfluorene F This compound A->F B Aniline B->F C Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., P(tBu)₃) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) Heat E->F

Synthetic pathway for this compound.

Biological and Pharmacological Context: A Scaffold of Opportunity

While there is no direct evidence in the scientific literature of this compound being investigated for drug development purposes, the fluorene scaffold itself is of significant interest to medicinal chemists. The rigid, planar nature of the fluorene ring system provides a robust anchor for the spatial orientation of various functional groups, making it an attractive backbone for the design of targeted therapeutics.

Fluorene derivatives have been reported to possess a wide range of biological activities, including:

  • Anticancer Activity : Certain fluorene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[6]

  • Antimicrobial Activity : The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Fluorene derivatives have shown promise against a variety of bacterial and fungal pathogens.[3][7]

  • Neuroprotective and Anti-inflammatory Properties : Some fluorene derivatives are being explored for their potential to treat neurodegenerative diseases and inflammatory conditions.[3]

The synthetic accessibility of the fluorene core, particularly through versatile reactions like the Buchwald-Hartwig amination, allows for the creation of large and diverse libraries of derivatives. By modifying the substituents on the fluorene ring and the amine moiety, it is possible to systematically explore the structure-activity relationships and optimize for desired pharmacological properties.

Fluorene_Functionalization Core 9,9-Dimethyl-fluorene Scaffold R1 R1 (Position 2) (e.g., N-phenyl-amine) Core->R1 Functionalization R2 R2 (Other positions) (e.g., halogens, alkyls, etc.) Core->R2 Functionalization R3 R3 (Amine Substituents) R1->R3 Modification Bioactivity Biological Screening (Anticancer, Antimicrobial, etc.) R1->Bioactivity R2->Bioactivity R3->Bioactivity SAR Structure-Activity Relationship (SAR) Studies Bioactivity->SAR Lead Lead Compound Identification SAR->Lead

Conceptual workflow for the development of fluorene-based therapeutics.

Future Perspectives

The journey of a molecule from a materials science laboratory to a clinical candidate is a long and arduous one. For this compound, the path towards pharmacological relevance is yet to be explored. However, its well-defined synthesis and the proven biological potential of its core scaffold present a compelling case for its inclusion in future drug discovery screening programs. The systematic exploration of its biological activity, starting with broad-based cellular assays and followed by more targeted investigations, could unveil novel therapeutic applications for this and related fluorene derivatives. The existing knowledge of its chemical and physical properties provides a solid foundation for such an endeavor.

References

Methodological & Application

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document details the synthesis, material properties, and application of these compounds as versatile materials in OLED device architecture, primarily serving as hole-transporting layers (HTL) and host materials for emissive layers.

Introduction

This compound and its derivatives are a class of organic semiconductor materials that have garnered significant interest in the field of organic electronics. The core structure, featuring a fluorene unit, provides rigidity, high thermal stability, and good solubility in common organic solvents. The amine functionality is crucial for facilitating charge transport, specifically the movement of holes. These favorable properties make them excellent candidates for enhancing the efficiency, longevity, and overall performance of OLED devices.[1][2]

Derivatives of this core structure are often employed to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to achieve better energy level alignment with other materials in the OLED stack, thereby improving charge injection and transport.

Key Applications in OLEDs

The versatility of this compound derivatives allows for their use in several key roles within an OLED device:

  • Hole-Transporting Materials (HTMs): This is the most common application. These materials possess high hole mobility, which allows for the efficient transport of holes from the anode to the emissive layer, leading to improved device efficiency.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), these fluorene-based compounds can act as a host material for the phosphorescent dopant in the emissive layer. Their high triplet energy levels enable efficient energy transfer to the dopant, resulting in high quantum efficiencies.

  • Emissive Materials: While less common, some derivatives with extended conjugation can be used as blue-emitting materials due to their wide bandgap.

Quantitative Performance Data

The performance of OLEDs incorporating derivatives of this compound can vary significantly depending on the specific molecular structure, the device architecture, and the other materials used. The following table summarizes the performance of several devices from the literature that utilize these materials.

Device StructureRole of Fluorene DerivativeDerivative NameMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Reference
ITO/HTL/Alq3/LiF/AlHole-Transport Layer (HTL)2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)4.78--21,4123.8[3]
ITO/DNTPD/NPB/Host:5% Dopant/Alq3/Al-LiFHost Material9-(10-phenylanthracene-9-yl)SBFF (BH-9PA)7.03----
ITO/HIL/HTL/EML/ETL/LiF/AlHost for Yellow Phosphorescent EmitterN1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR)21.7013.64---[4]
ITO/PEDOT:PSS/PVK/BCFN:PFO/CsF/AlEmissive Layer ComponentN-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN)>200 lm/W (efficiency)->50>1000-[5]

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

This protocol describes a general synthetic route for the parent compound. Specific derivatives may require additional steps.

Step 1: Synthesis of 2-Nitro-9,9-dimethylfluorene

  • To a solution of 2-nitrofluorene in a suitable solvent (e.g., dimethyl sulfoxide), add potassium tert-butoxide at room temperature.

  • After stirring for a short period, add methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-nitro-9,9-dimethylfluorene.

Step 2: Synthesis of 9,9-Dimethyl-9H-fluoren-2-amine

  • To a solution of 2-nitro-9,9-dimethylfluorene in a solvent mixture (e.g., ethanol and water), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.

  • Heat the mixture to reflux and stir until the reduction is complete (monitored by TLC).

  • Filter the hot reaction mixture through celite and wash with the solvent.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product to yield 9,9-Dimethyl-9H-fluoren-2-amine.

Step 3: Synthesis of this compound

  • In a reaction vessel, combine 9,9-Dimethyl-9H-fluoren-2-amine, bromobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete.

  • Cool the reaction mixture, add water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent in vacuo.

  • Purify the final product by column chromatography to obtain this compound.

G cluster_synthesis Synthesis Workflow start Start Materials step1 Step 1: Alkylation (2-Nitrofluorene -> 2-Nitro-9,9-dimethylfluorene) start->step1 step2 Step 2: Reduction (Nitro -> Amine) step1->step2 step3 Step 3: Buchwald-Hartwig Amination (Amine + Bromobenzene) step2->step3 purification Purification (Column Chromatography) step3->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.
Fabrication of a Multilayer OLED Device (A Representative Protocol)

This protocol outlines the fabrication of a typical multilayer OLED device using thermal evaporation.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • The substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • The organic layers are deposited sequentially onto the ITO substrate. A typical device structure would be:

    • Hole Injection Layer (HIL): e.g., 10 nm of N,N'-diphenyl-N,N'-bis(1-naphthyl)-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • Hole Transport Layer (HTL): e.g., 30 nm of a this compound derivative.

    • Emissive Layer (EML): e.g., 20 nm of a host material doped with a phosphorescent or fluorescent emitter. The fluorene-amine derivative can also serve as the host.

    • Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

  • The deposition rate for the organic layers is typically maintained at 1-2 Å/s.

3. Cathode Deposition:

  • Following the deposition of the organic layers, a thin layer of an electron injection material is deposited, e.g., 1 nm of lithium fluoride (LiF), at a rate of 0.1-0.2 Å/s.

  • Finally, a metal cathode, such as 100 nm of aluminum (Al), is deposited at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

4. Encapsulation:

  • After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

G cluster_oled_fab OLED Fabrication Workflow sub_prep Substrate Preparation (ITO Cleaning & UV-Ozone) hil Hole Injection Layer (HIL) Deposition sub_prep->hil htl Hole Transport Layer (HTL) (e.g., Fluorene-Amine Derivative) hil->htl eml Emissive Layer (EML) Deposition htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation cathode->encap

A typical workflow for the fabrication of a multilayer OLED device.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Signaling Pathways and Device Physics

The diagram below illustrates the energy level diagram and the function of each layer in a typical OLED device incorporating a this compound derivative as the HTL.

G cluster_device OLED Device Structure and Energy Levels cluster_recombination Light Emission Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL (Fluorene-Amine Derivative) HIL->HTL Hole Transport EML EML HTL->EML recombination Hole-Electron Recombination (Exciton Formation) ETL ETL ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

The role of this compound derivative in an OLED.

In this device architecture, under an applied forward bias, holes are injected from the anode and transported through the HIL and the fluorene-amine based HTL. Simultaneously, electrons are injected from the cathode and transported through the ETL. The holes and electrons recombine in the emissive layer to form excitons, which then radiatively decay to produce light. The high hole mobility and appropriate HOMO level of the fluorene-amine derivative ensure efficient hole transport and injection into the emissive layer, contributing to a high recombination efficiency and overall device performance.

References

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Optoelectronic Device Development

These application notes provide a comprehensive overview of the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives as efficient hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction

This compound is a fluorene-based organic compound that has garnered significant attention in the field of organic electronics.[1][2] Its rigid and planar fluorene core, combined with the electron-donating amine groups, imparts excellent thermal stability and charge-transporting capabilities.[1] These properties make it a highly suitable candidate for use as a hole transport material in a variety of optoelectronic devices, including OLEDs and PSCs, where it facilitates the efficient movement of positive charge carriers (holes) to the emissive or active layer.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 355832-04-1[3][4]
Molecular Formula C21H19N[3][4]
Molecular Weight 285.38 g/mol [3]
Melting Point 99.0 to 103.0 °C[3]
Boiling Point 448.7±24.0 °C (Predicted)[3]
Appearance White to yellow powder/crystalline solid[5]
Purity >98% (HPLC)[6]

Applications in Optoelectronic Devices

The unique molecular structure of this compound and its derivatives leads to desirable electronic and photophysical properties, making them versatile materials for enhancing the performance and longevity of optoelectronic devices.[5]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this class of materials serves as a crucial component of the hole transport layer (HTL). By efficiently injecting and transporting holes from the anode to the emissive layer, it helps to improve device stability, lower the driving voltage, and achieve higher luminous efficiency.[7] The fluorene moiety provides good thermal and morphological stability, which is essential for the operational lifetime of OLED devices.[1]

Perovskite Solar Cells (PSCs)

As a dopant-free hole transporting material in inverted perovskite solar cells, fluorene-based HTMs have shown the potential to enhance device performance.[8] Specifically, derivatives of this compound have been successfully employed to improve the fill factor (FF) and overall power conversion efficiency (PCE) of PSCs.[8]

Performance Data

The following tables summarize the performance of optoelectronic devices incorporating derivatives of this compound as the hole transport material.

Table 1: Performance of an OLED Device using a Fluorene-Based HTM

Device StructureMaximum Luminous Efficiency (cd/A)Maximum Luminance (cd/m²)Turn-on Voltage (V)
Alq3 emitter with 2M-DDF as HTM4.7821,4123.8

Note: 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) is a derivative of the title compound.[9]

Table 2: Performance of Inverted Perovskite Solar Cells with Fluorene-Based HTMs

HTMPower Conversion Efficiency (PCE) (%)
TPA-3,6-FLTPA-TPA13.9
TPA-2,7-FLTPA-TPA17.1

Note: TPA-3,6-FLTPA-TPA and TPA-2,7-FLTPA-TPA are fluorene-based small molecules functionalized with triphenylamine moieties.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis via a Buchwald-Hartwig amination reaction.[3][10]

Materials:

  • 9,9-dimethyl-2-bromofluorene

  • Aniline

  • Palladium acetate (Pd(OAc)2)

  • Tri-tert-butylphosphine

  • Sodium tert-butoxide

  • Toluene (degassed)

  • Ethyl acetate

  • Heptane

  • Diatomaceous earth

Procedure:

  • In a reaction vessel, dissolve 9,9-dimethyl-2-bromofluorene and aniline in degassed toluene.

  • Add palladium acetate, tri-tert-butylphosphine, and sodium tert-butoxide to the solution.

  • Heat the reaction mixture under reflux for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate by vacuum evaporation.

  • Crystallize the residue using a solvent mixture of ethyl acetate and heptane to obtain the crude product.

  • Further purify the product by Soxhlet extraction with toluene, followed by vacuum zone sublimation to yield a light yellow solid with a purity of >99.99%.[3][10]

Synthesis_Workflow Reactants Reactants: 9,9-dimethyl-2-bromofluorene Aniline Catalyst & Base Reaction Buchwald-Hartwig Reaction (Toluene, Reflux, 2h) Reactants->Reaction Workup Workup: Cooling Filtration Reaction->Workup Purification Purification: Crystallization Soxhlet Extraction Sublimation Workup->Purification Product Final Product: 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Purification->Product

Synthesis workflow for this compound.
Fabrication of an Inverted Perovskite Solar Cell

This protocol outlines the general steps for fabricating a planar inverted perovskite solar cell using a fluorene-based HTM.

Materials:

  • ITO-coated glass substrates

  • Hole transport material (e.g., TPA-2,7-FLTPA-TPA) solution

  • Perovskite precursor solution (e.g., FAPbI3-based)

  • Electron transport layer material (e.g., PCBM) solution

  • Bathocuproine (BCP)

  • Metal electrode (e.g., Ag)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • HTL Deposition: Spin-coat the hole transport material solution onto the cleaned ITO substrates and anneal at an appropriate temperature.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL and anneal to form the perovskite active layer.

  • ETL Deposition: Spin-coat the electron transport layer solution (e.g., PCBM in chlorobenzene) on top of the perovskite layer.

  • Buffer Layer and Electrode Deposition: Thermally evaporate a thin layer of BCP followed by the metal electrode (e.g., Ag) under high vacuum.

Device_Fabrication Metal Metal Electrode (e.g., Ag) BCP BCP ETL Electron Transport Layer (e.g., PCBM) Perovskite Perovskite Active Layer HTL Hole Transport Layer (this compound derivative) ITO ITO Substrate Cleaning Substrate Cleaning HTL_Depo HTL Spin-Coating Cleaning->HTL_Depo PVK_Depo Perovskite Spin-Coating HTL_Depo->PVK_Depo ETL_Depo ETL Spin-Coating PVK_Depo->ETL_Depo Elec_Depo Thermal Evaporation of BCP/Metal ETL_Depo->Elec_Depo

References

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its derivatives are a promising class of organic semiconductor materials, primarily utilized as hole-transporting materials (HTMs) in organic electronic devices, including organic photovoltaics (OPVs). The fluorene core provides a rigid, planar structure that facilitates efficient charge transport, while the dimethyl substitution at the 9-position enhances solubility and prevents aggregation, improving film morphology. The N-phenyl-amine moiety serves as an excellent electron-donating group, which is crucial for effective hole injection and transport from the photoactive layer to the anode. This document provides an overview of the application of fluorene-based HTMs in OPVs, including representative performance data, synthesis protocols, and device fabrication and characterization methodologies. While specific performance data for this compound in OPVs is not extensively reported in peer-reviewed literature, the data for closely related derivatives in similar photovoltaic applications, such as perovskite solar cells (PSCs), demonstrate the high potential of this molecular scaffold.

Data Presentation: Performance of Fluorene-Based Derivatives in Photovoltaics

The following table summarizes the performance of various organic photovoltaic devices utilizing derivatives of 9,9-dimethyl-fluoren-2-amine as the hole-transporting material. This data is provided to illustrate the potential performance of this class of materials.

HTM Derivative DesignationDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PFTPA (Polymeric derivative)Inverted PSC1.1319.6675.716.82--INVALID-LINK--
TFAP (Pyrene-core derivative)Perovskite Solar Cell1.11--19.7--INVALID-LINK--
Spiro-CZ (Spiro-core derivative)n-i-p PSC---16.52--INVALID-LINK--
Spiro-TPA (Spiro-core derivative)p-i-n PSC---15.79--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-9,9-dimethylfluorene (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and palladium(II) acetate (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Ligand Addition: Add anhydrous toluene to the flask via syringe, followed by the addition of tri-tert-butylphosphine (0.04 eq) as a solution in toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

SynthesisWorkflow reagents 2-Bromo-9,9-dimethylfluorene Aniline Pd(OAc)2, P(t-Bu)3 NaO-t-Bu, Toluene reaction Buchwald-Hartwig Amination (Reflux, 12-24h) reagents->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine purification->product OPV_Fabrication cluster_device OPV Device Structure cluster_workflow Fabrication Workflow Cathode Metal Cathode (e.g., Al) ETL Electron Transport Layer (e.g., Ca, LiF) ETL->Cathode ActiveLayer Active Layer (Donor:Acceptor) ActiveLayer->ETL HTL Hole Transport Layer (Fluorene-based) HTL->ActiveLayer HIL Hole Injection Layer (PEDOT:PSS) HIL->HTL Anode Transparent Anode (ITO) Anode->HIL Substrate Glass Substrate start Start clean Substrate Cleaning start->clean pedot PEDOT:PSS Spin-Coating clean->pedot htm HTM Spin-Coating pedot->htm active Active Layer Spin-Coating htm->active evap ETL/Cathode Evaporation active->evap end Device Complete evap->end

Application Notes and Protocols for Thin Film Deposition of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a fluorene-based aromatic amine derivative.[1][2][3][4] Materials in this class are widely investigated for their application in organic electronics, particularly as hole transport materials (HTMs) in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.[5][6][7][8][9] The fluorene core provides a rigid and planar structure with good thermal stability, while the amine moieties facilitate charge transport.[7] The 9,9-dimethyl substitution enhances solubility and helps to prevent aggregation, which is beneficial for forming stable amorphous thin films.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 355832-04-1[3][4][10]
Molecular Formula C₂₁H₁₉N[1][3]
Molecular Weight 285.38 g/mol [3][4]
Appearance White to light yellow powder/crystals
Purity >98% (HPLC)[10]
Melting Point 99.0 to 103.0 °C

Application Notes: Hole Transport Layer in OLEDs

This compound and its derivatives are primarily utilized as the hole transport layer (HTL) in OLED devices. The function of the HTL is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer (EML), while simultaneously blocking the passage of electrons from the EML to the anode. This charge management is crucial for achieving high efficiency and long operational lifetimes in OLEDs.

The key properties of an effective HTM include:

  • High Hole Mobility: To ensure efficient transport of holes to the emissive layer.

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode to minimize the hole injection barrier.

  • High Glass Transition Temperature (Tg): A high Tg contributes to the morphological stability of the thin film, preventing crystallization and degradation of the device during operation.

  • Good Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is essential for preventing short circuits and ensuring consistent device performance.

The following diagram illustrates the typical multilayer structure of an OLED, highlighting the position of the Hole Transport Layer.

OLED_Structure cluster_OLED OLED Device Structure cluster_Charge_Flow Charge Injection & Recombination Anode Anode (ITO) HTL Hole Transport Layer (e.g., this compound) Anode->HTL EML Emissive Layer HTL->EML HTL->EML h⁺ ETL Electron Transport Layer EML->ETL Light Light Emission (Photons) EML->Light Recombination ETL->EML e⁻ Cathode Cathode (e.g., Al) ETL->Cathode Hole_Source Holes (h⁺) Hole_Source->HTL Electron_Source Electrons (e⁻) Electron_Source->ETL

Figure 1: Schematic diagram of a typical OLED device structure and charge flow.

Experimental Protocols for Thin Film Deposition

Two common techniques for depositing thin films of organic small molecules are Thermal Evaporation and Spin Coating . The choice of method depends on the material's properties (thermal stability, solubility), the desired film quality, and the specific application.

Protocol 1: Thermal Evaporation

Thermal evaporation is a widely used technique for depositing uniform thin films of organic materials in a high-vacuum environment. This method is suitable for materials that can be sublimed without decomposition.

Materials and Equipment:

  • This compound powder (high purity, >99%)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Tantalum or molybdenum evaporation boat

  • Substrate holder with heating capabilities

  • Standard cleaning reagents for substrates (e.g., Deionized water, Isopropyl alcohol, Acetone)

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and improve the surface energy for better film adhesion.

  • Material Loading:

    • Load a small amount (e.g., 10-20 mg) of this compound powder into a clean evaporation boat.

    • Mount the cleaned substrates onto the substrate holder in the evaporation chamber.

  • Deposition:

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Set the substrate temperature, if required (typically room temperature for amorphous films).

    • Gradually increase the current to the evaporation boat to heat the material until it starts to sublime.

    • Monitor the deposition rate using the QCM. A typical deposition rate for organic materials is 0.1-0.2 nm/s.

    • Deposit the film to the desired thickness (e.g., 20-50 nm for an HTL).

    • Once the desired thickness is reached, close the shutter and ramp down the current to the boat.

    • Allow the system to cool down before venting the chamber.

Workflow Diagram for Thermal Evaporation:

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (Sonication, N₂ dry, UV-Ozone) Material_Loading Load Material into Evaporation Boat Substrate_Cleaning->Material_Loading Mount_Substrates Mount Substrates in Chamber Material_Loading->Mount_Substrates Evacuate Evacuate Chamber (< 10⁻⁶ Torr) Mount_Substrates->Evacuate Heat_Source Heat Evaporation Boat Evacuate->Heat_Source Deposit Deposit Film (Rate: 0.1-0.2 nm/s) Heat_Source->Deposit Monitor Monitor Thickness (QCM) Deposit->Monitor Stop_Deposition Close Shutter & Cool Down Deposit->Stop_Deposition Vent Vent Chamber Stop_Deposition->Vent Remove_Samples Remove Coated Substrates Vent->Remove_Samples Characterization Film Characterization (AFM, UV-Vis, etc.) Remove_Samples->Characterization

Figure 2: Experimental workflow for thin film deposition by thermal evaporation.

Protocol 2: Spin Coating

Spin coating is a solution-based technique that is suitable for materials that are soluble in common organic solvents. It is a rapid and cost-effective method for producing thin films.

Materials and Equipment:

  • This compound powder

  • High-purity organic solvents (e.g., Toluene, Chlorobenzene, Dichloromethane)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Hotplate

  • Micropipettes

  • Syringe filters (0.2 µm pore size)

  • Standard cleaning reagents

Protocol:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 5-10 mg/mL in toluene).

    • Gently heat and stir the solution to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.

  • Deposition:

    • Place a cleaned substrate on the chuck of the spin coater and turn on the vacuum to secure it.

    • Dispense a small amount of the prepared solution onto the center of the substrate using a micropipette.

    • Start the spin coating program. A typical two-step program might be:

      • Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution)

      • Step 2: 2000-4000 rpm for 30-60 seconds (to form the thin film)

    • The final film thickness is controlled by the solution concentration and the spin speed.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a temperature below the material's glass transition temperature (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent and improve film quality.

    • Perform the annealing step in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.

Workflow Diagram for Spin Coating:

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Prepare_Solution Prepare Solution (e.g., 5-10 mg/mL in Toluene) Filter_Solution Filter Solution (0.2 µm) Prepare_Solution->Filter_Solution Clean_Substrate Clean Substrate Filter_Solution->Clean_Substrate Mount_Substrate Mount Substrate on Spin Coater Clean_Substrate->Mount_Substrate Dispense_Solution Dispense Solution on Substrate Mount_Substrate->Dispense_Solution Spin_Coat Spin Coat (e.g., 3000 rpm for 45s) Dispense_Solution->Spin_Coat Anneal Anneal Substrate (e.g., 90°C for 10 min) Spin_Coat->Anneal Characterization Film Characterization Anneal->Characterization

Figure 3: Experimental workflow for thin film deposition by spin coating.

Characterization of Thin Films

After deposition, it is essential to characterize the thin films to determine their properties. Common characterization techniques include:

  • Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.

  • UV-Visible Spectroscopy: To determine the optical properties, such as absorption and transmission spectra, and to estimate the optical bandgap.

  • X-ray Diffraction (XRD): To assess the crystallinity of the film. For HTMs, an amorphous nature is often preferred.

  • Ellipsometry: To accurately measure the film thickness and refractive index.

Summary of Deposition Parameters (Generalized)

The following table provides a generalized summary of deposition parameters for fluorene-based hole transport materials. These should be used as a starting point for the optimization of this compound thin film deposition.

ParameterThermal EvaporationSpin Coating
Substrate Temperature Room Temperature - 100 °CN/A
Base Pressure < 1 x 10⁻⁶ TorrN/A
Deposition Rate 0.1 - 0.5 nm/sN/A
Solution Concentration N/A5 - 20 mg/mL
Solvent N/AToluene, Chlorobenzene, Xylene
Spin Speed N/A1000 - 5000 rpm
Annealing Temperature N/A80 - 120 °C
Resulting Film Thickness 10 - 100 nm10 - 100 nm

References

Application Notes and Protocols for the Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for the synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, a valuable building block in the development of materials for organic electronics.[1][2] The protocol outlines a two-step synthetic route commencing with the bromination of 9,9-dimethylfluorene to yield the key intermediate, 2-bromo-9,9-dimethylfluorene. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to afford the final product.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
9,9-DimethylfluoreneC₁₅H₁₄194.27Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
2-Bromo-9,9-dimethylfluoreneC₁₅H₁₃Br273.17Intermediate
AnilineC₆H₇N93.13Reactant
This compoundC₂₁H₁₉N285.38Final Product

Table 2: Characterization Data for this compound

AnalysisData
Molecular Weight 285.38 g/mol [3]
Melting Point 99.0 to 103.0 °C[3]
Boiling Point 448.7±24.0 °C (Predicted)[3]
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Mass Spectrometry Data not available in search results
Purity (HPLC) >99.99%[3]

Experimental Protocols

Part 1: Synthesis of 2-Bromo-9,9-dimethylfluorene (Intermediate)

This procedure details the bromination of 9,9-dimethylfluorene to produce the key intermediate, 2-bromo-9,9-dimethylfluorene.

Materials:

  • 9,9-Dimethylfluorene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,9-dimethylfluorene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane to obtain 2-bromo-9,9-dimethylfluorene as a white solid.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the Buchwald-Hartwig amination of 2-bromo-9,9-dimethylfluorene with aniline.[4] This palladium-catalyzed cross-coupling reaction is a highly effective method for the formation of carbon-nitrogen bonds.[4]

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Heptane

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-9,9-dimethylfluorene (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and tri-tert-butylphosphine (0.04 eq).

  • Add anhydrous and degassed toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization from a mixture of ethyl acetate and heptane.[3]

  • For higher purity, the product can be further purified by Soxhlet extraction with toluene followed by vacuum sublimation.[3] This can yield the final product with a purity exceeding 99.99% as determined by HPLC.[3]

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Bromo-9,9-dimethylfluorene cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A 9,9-Dimethylfluorene B Bromination with NBS A->B CCl4, Benzoyl Peroxide, Reflux C 2-Bromo-9,9-dimethylfluorene B->C D 2-Bromo-9,9-dimethylfluorene F Buchwald-Hartwig Amination D->F E Aniline E->F Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene, Reflux G This compound F->G H Crude Product I Crystallization H->I Ethyl Acetate/Heptane J Soxhlet Extraction I->J Toluene K Vacuum Sublimation J->K L Pure Product (>99.99%) K->L

Caption: Synthetic workflow for this compound.

BuchwaldHartwigCycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)-NHR'(L) pd_complex->amido_complex Amine Coordination & Deprotonation reactants Ar-X + R'-NH2 pd_complex->reactants Ar-X amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product base Base amido_complex->base R'-NH2 hx_base [Base-H]X amido_complex->hx_base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis of Fluorenylamines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Since its development in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis.[1][2] It provides an efficient route for the coupling of amines with aryl halides or pseudohalides (e.g., triflates), offering a broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1] The resulting arylamine structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the Buchwald-Hartwig amination an indispensable tool in these fields.[3]

This document provides detailed application notes and experimental protocols for the synthesis of fluorenylamine derivatives, a class of compounds with significant applications in organic electronics and medicinal chemistry, utilizing the Buchwald-Hartwig amination.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorenyl halide, forming a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-fluorenylamine product is formed through reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction, as these components influence the rates of the individual steps in the catalytic cycle and can suppress potential side reactions.[1]

Experimental Protocols

General Considerations:

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.[5] Anhydrous solvents and reagents are crucial for optimal results and reproducibility.[5] The selection of the phosphine ligand is critical and often depends on the specific substrates being coupled. Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are often effective for a wide range of amines.[6] Strong bases like sodium tert-butoxide (NaOtBu) are commonly employed, but for substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable.[6]

Protocol 1: Synthesis of N-Aryl-2-aminofluorene Derivatives

This protocol describes a general procedure for the coupling of 2-bromofluorene with various primary anilines.

Materials:

  • 2-Bromofluorene (1.0 equiv)

  • Substituted Aniline (1.1-1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromofluorene, the corresponding aniline, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminofluorene.

Protocol 2: Synthesis of N,N'-Diaryl-2,7-diaminofluorene Derivatives

This protocol outlines the double amination of 2,7-dibromofluorene with an arylamine.

Materials:

  • 2,7-Dibromofluorene (1.0 equiv)

  • Arylamine (2.2-2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with 2,7-dibromofluorene, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired N,N'-diaryl-2,7-diaminofluorene.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination in the synthesis of fluorenylamine derivatives.

EntryFluorenyl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromofluoreneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11018>95
22-Bromofluorene4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH1002492
32,7-DibromofluoreneDiphenylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (3.0)Dioxane1102485
42-BromofluoreneMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001298
59,9-Dimethyl-2-bromofluorenen-HexylaminePd₂(dba)₃ (1)cataCXium® A (2)LHMDS (1.5)THF801090

Yields are isolated yields after purification and may vary depending on the specific substrates and reaction scale.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Ln OxidativeAddition Ar-Pd(II)(X)Ln Pd(0)L->OxidativeAddition Ar-X (Fluorenyl Halide) AmineComplex [Ar-Pd(II)(NHR'R'')Ln]X OxidativeAddition->AmineComplex HNR'R'' (Amine) AmidoComplex Ar-Pd(II)(NR'R'')Ln AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd(0)L Reductive Elimination Product Ar-NR'R'' (Fluorenylamine) AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Fluorenylamine Synthesis

Experimental_Workflow start Start reagents Combine Fluorenyl Halide, Amine, Pd Catalyst, Ligand, and Base in Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Fluorenylamine Product purification->product

Caption: General experimental workflow for fluorenylamine synthesis.

References

Application Notes and Protocols: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in Flexible Electronic Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine as a hole transport material (HTM) in the fabrication of flexible electronic circuits, with a primary focus on Organic Light-Emitting Diodes (OLEDs).

Introduction

This compound is a triarylamine derivative featuring a fluorene core. This molecular structure imparts desirable characteristics for applications in organic electronics. The fluorene moiety provides a high glass transition temperature (Tg), leading to good morphological stability of the thin films, a crucial factor for device longevity. The triphenylamine group facilitates efficient hole injection and transport. Its amorphous nature allows for the formation of uniform, smooth thin films, which is particularly advantageous for the fabrication of flexible devices where mechanical robustness is paramount. These properties collectively make this compound and its derivatives excellent candidates for hole transport layers in high-performance flexible OLEDs.

Key Applications in Flexible Electronics

The primary application of this compound in flexible electronics is as a hole transport material in flexible OLEDs (FOLEDs). In this role, it facilitates the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The excellent film-forming properties and mechanical flexibility of materials based on the fluorene scaffold are critical for the durability of FOLEDs, which are subjected to bending and stretching.

Beyond FOLEDs, this compound and its derivatives show promise in other flexible electronic applications, including:

  • Flexible Organic Photovoltaics (OPVs): As a hole-selective layer, it can contribute to efficient charge extraction.

  • Flexible Sensors: Its electronic properties may be harnessed in the development of flexible chemical or physical sensors.

Quantitative Data Presentation

While specific performance data for this compound in flexible OLEDs is not extensively reported in publicly available literature, the following table summarizes typical performance metrics for flexible OLEDs employing closely related fluorene-based hole transport materials. This data serves as a benchmark for the expected performance when incorporating this compound into a flexible device architecture.

ParameterRepresentative ValueUnitNotes
Device Architecture ITO/HTL/EML/ETL/Cathode-On a flexible substrate (e.g., PEN or PI)
HTL Thickness 30 - 50nmOptimized for charge balance
Maximum Current Efficiency 4.0 - 7.0cd/ADependent on the emissive layer and device stack
Maximum Power Efficiency 2.5 - 5.0lm/WInfluenced by driving voltage
Maximum Luminance > 10,000cd/m²
Turn-on Voltage 3.0 - 4.5VAt a luminance of 1 cd/m²
External Quantum Efficiency (EQE) 4.0 - 6.0%
Mechanical Bending Radius < 5mmFor thousands of cycles with minimal performance degradation

Experimental Protocols

The following protocols outline the key experimental procedures for the synthesis of this compound and the fabrication of a flexible OLED device utilizing it as the hole transport layer.

4.1. Synthesis of this compound

A common synthetic route for this compound is the Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaO t-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-9,9-dimethylfluorene, aniline, sodium tert-butoxide, and a catalytic amount of palladium(II) acetate and tri(tert-butyl)phosphine to a Schlenk flask containing anhydrous toluene.

  • Seal the flask and heat the reaction mixture to reflux (approximately 110 °C) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

4.2. Fabrication of a Flexible OLED Device

This protocol describes the fabrication of a solution-processed flexible OLED.

Materials:

  • Flexible substrate (e.g., Polyethylene naphthalate (PEN) or Polyimide (PI) coated with Indium Tin Oxide (ITO))

  • This compound (HTL material)

  • Emissive layer (EML) material (e.g., a suitable polymer or small molecule emitter)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • Solvents for dissolving the organic materials (e.g., chlorobenzene, toluene)

  • Deionized water, acetone, and isopropanol for substrate cleaning

Procedure:

  • Substrate Cleaning:

    • Cut the flexible ITO-coated substrate to the desired size.

    • Sequentially clean the substrate in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the substrate on a hotplate at a temperature below the glass transition temperature of the HTL material (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material in a compatible solvent.

    • Spin-coat the EML solution on top of the HTL.

    • Anneal the substrate under conditions appropriate for the chosen emissive material.

  • ETL, EIL, and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a flexible barrier film and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Visualizations

5.1. Signaling Pathway: Hole Transport in a Flexible OLED

G cluster_device Flexible OLED Structure Anode Anode (ITO on Flexible Substrate) HTL Hole Transport Layer (this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer recombination Exciton Formation & Light Emission Cathode Cathode (e.g., Al) ETL->Cathode Electron Injection G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_solution Solution Processing cluster_vacuum Vacuum Evaporation cluster_final Final Steps sub_cleaning Substrate Cleaning (DI Water, Acetone, IPA) sub_treatment Surface Treatment (UV-Ozone or O2 Plasma) sub_cleaning->sub_treatment htl_deposition HTL Spin-Coating (this compound) sub_treatment->htl_deposition eml_deposition EML Spin-Coating htl_deposition->eml_deposition etl_eil_cathode ETL, EIL, and Cathode Deposition eml_deposition->etl_eil_cathode encapsulation Encapsulation etl_eil_cathode->encapsulation testing Device Testing encapsulation->testing

Application Notes and Protocols for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a fluorene-based organic semiconductor. Fluorene derivatives are a significant class of materials for optoelectronic applications, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).[1] The rigid and planar structure of the fluorene core imparts high thermal stability and good charge transport properties.[1] Functionalization of the fluorene core allows for the fine-tuning of electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming capabilities.[1] As an HTM, this compound facilitates the efficient extraction and transport of positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode, which is crucial for enhancing the power conversion efficiency (PCE) and stability of the solar cell.[1] While this specific molecule is a known building block for optoelectronic materials, its direct application in perovskite solar cells is an emerging area of research. These notes provide an overview of its potential application based on the properties of closely related fluorene-based HTMs.

Data Presentation: Performance of Fluorene-Based HTMs in Perovskite Solar Cells

To provide a comparative overview, the following table summarizes the performance of various fluorene-based HTMs in perovskite solar cells.

HTM DesignationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]
spiro-CZ 16.52Not SpecifiedNot SpecifiedNot Specified
spiro-TPA 8.47Not SpecifiedNot SpecifiedNot Specified
Undoped spiro-CZ (p-i-n) 16.06Not SpecifiedNot SpecifiedNot Specified
Undoped spiro-TPA (p-i-n) 15.79Not SpecifiedNot SpecifiedNot Specified

Note: Data for spiro-CZ and spiro-TPA are from a study on fluorene-based HTMs with different donor units.[2]

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP or tri-tert-butylphosphine)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous toluene or xylene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-9,9-dimethylfluorene, aniline, the palladium catalyst, and the phosphine ligand in a round-bottom flask.

  • Add the base to the reaction mixture.

  • Add the anhydrous solvent (toluene or xylene) to the flask.

  • Heat the reaction mixture to 80–110 °C and stir for 12–24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Fabrication of n-i-p Perovskite Solar Cells

This protocol describes the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, HCl

  • Deionized water, isopropanol, acetone

  • Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)

  • Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • This compound solution (e.g., 20 mg/mL in chlorobenzene)

  • Additives for HTM solution (optional, e.g., Li-TFSI, tBP)

  • Gold or silver for the top electrode

  • Spin coater

  • Hotplate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass substrates using zinc powder and HCl.

    • Sequentially sonicate the substrates in deionized water, isopropanol, and acetone.

    • Dry the substrates with a nitrogen gun.[1]

    • Treat the substrates with UV-ozone for 15-30 minutes to improve the wettability of the surface.

  • ETL Deposition:

    • Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate.

    • Anneal the substrates at 150 °C.[1]

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL.

    • During spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100-150 °C.

  • HTL Deposition:

    • Prepare the this compound solution. Additives like Li-TFSI and tBP can be included to improve conductivity.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Top Electrode Deposition:

    • Define the device area using a shadow mask.

    • Deposit the gold or silver top electrode via thermal evaporation.

Visualizations

Device Architecture

Device_Architecture Substrate FTO Glass Substrate ETL Electron Transport Layer (e.g., SnO2) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL This compound (HTL) Perovskite->HTL Electrode Top Electrode (e.g., Gold) HTL->Electrode

Caption: Schematic of the n-i-p perovskite solar cell architecture.

Experimental Workflow

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Device Finalization A1 FTO Patterning A2 Sonication A1->A2 A3 UV-Ozone Treatment A2->A3 B1 ETL Spin-Coating & Annealing A3->B1 B2 Perovskite Spin-Coating & Annealing B1->B2 B3 HTL Spin-Coating B2->B3 C1 Top Electrode Evaporation B3->C1 C2 Device Characterization C1->C2

Caption: Workflow for fabricating perovskite solar cells.

References

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine as a building block in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in Materials Science

Introduction

This compound (CAS: 355832-04-1) is a versatile organic compound that serves as a fundamental building block in the field of materials science.[1][2] Structurally, it features a rigid and planar fluorene core, which enhances thermal stability and electronic delocalization, substituted with two methyl groups at the 9-position to improve solubility and prevent intermolecular aggregation.[3][4] The N-phenyl-amine moiety at the 2-position provides crucial electron-donating and charge-transporting properties. These combined features make it an excellent precursor for a wide range of functional materials used in organic electronics, particularly as a core component of hole transport materials (HTMs) and in the development of nonlinear optical (NLO) chromophores.[3][5] Its derivatives are integral to advancing the performance of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[6][7][8]

Physicochemical and Electronic Properties

The core structure of this compound can be systematically modified to tune its electronic and physical properties for specific applications. The data below summarizes the properties of the base molecule and a key, more complex derivative used in high-efficiency OLEDs.

Table 1: Physicochemical Properties of this compound and a Key Derivative

PropertyThis compoundN-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN)
CAS Number 355832-04-1[1][2][9]1242056-42-3[7][10]
Molecular Formula C₂₁H₁₉N[1][2]C₅₁H₃₈N₂[7][10]
Molecular Weight 285.39 g/mol [1]678.86 g/mol [7][10]
Appearance Powder[1]White to yellow powder[7][10]
Purity >98% (HPLC)[9]≥97%[7][10]

Table 2: Electronic and Performance Data of BCFN Derivative

PropertyValue
HOMO Level 5.3 eV[7]
LUMO Level 3.2 eV[7]
Energy Gap (E_g) 3.1 eV[10]
Triplet Energy (E_T) 2.58 eV[10]
Glass Transition Temp. (T_g) 125 °C[10]
Decomposition Temp. (T_d) 375 °C[10]
Photoluminescence (PL) 413 nm (in DCM)[7][10]
UV Absorption (λ_max) 353 nm (in DCM)[7][10]

Key Applications and Protocols

Building Block for Hole Transport Materials (HTMs) in OLEDs

The fluorenylamine scaffold is a cornerstone for designing efficient HTMs. The rigid fluorene unit ensures high thermal stability, while the amine moiety facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer of an OLED device. By extending the conjugation through further substitution on the amine nitrogen, derivatives with tailored HOMO levels can be synthesized to ensure efficient charge injection and transport.

OLED_Structure cluster_device OLED Device Structure cluster_legend Legend Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Fluorenylamine-based Material) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., Al) ETL->Cathode Electrons (e-) Charge_Flow Charge Flow Device_Layers Device Layers

Caption: General structure of a multi-layer OLED device.

Precursor for Nonlinear Optical (NLO) Chromophores

The electron-donating nature of the fluorenylamine unit makes it an ideal donor component in Donor-π-Acceptor (D-π-A) chromophores for NLO applications.[5] By connecting it to a suitable electron-acceptor group through a π-conjugated bridge, materials with a large first hyperpolarizability (β) can be achieved. These materials are critical for applications in optical switching and telecommunications.[5][11]

NLO_Concept Design of a D-π-A NLO Chromophore Donor Electron Donor (9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Core) Pi_Bridge π-Conjugated Bridge (e.g., Stilbene) Donor->Pi_Bridge Covalent Bond Acceptor Electron Acceptor (e.g., Dicyanovinyl) Pi_Bridge->Acceptor Covalent Bond

Caption: Logical design of a Donor-π-Acceptor NLO chromophore.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via a Palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.[3]

Materials:

  • 2-Bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine

  • Sodium tert-butoxide (NaO tBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Diatomaceous earth

  • Ethyl acetate/Heptane mixture for crystallization

Procedure:

  • To a degassed solution of toluene (approx. 500 mL for a 70 mmol scale) in a Schlenk flask, add 2-bromo-9,9-dimethylfluorene (1.0 eq), aniline (1.0-1.2 eq), and sodium tert-butoxide (1.4 eq).[2]

  • In a separate glovebox or under a stream of inert gas, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and tri-tert-butylphosphine (0.04 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with additional toluene and filter it through a pad of diatomaceous earth to remove palladium residues and salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallize the resulting crude residue from a solvent mixture such as ethyl acetate/heptane to yield the pure product.[2]

  • Further purification can be achieved by column chromatography or vacuum sublimation if required for high-purity electronic applications.[2]

Synthesis_Workflow Reactants 1. Combine Reactants - 2-Bromo-9,9-dimethylfluorene - Aniline - NaOtBu in Toluene Catalyst 2. Add Catalyst - Pd(OAc)₂ - P(tBu)₃ Reactants->Catalyst Reaction 3. Heat Under Reflux (Inert Atmosphere, 2-4h) Catalyst->Reaction Workup 4. Workup - Cool to RT - Filter through Celite Reaction->Workup Purification 5. Purification - Concentrate Filtrate - Recrystallize (EtOAc/Heptane) Workup->Purification Product Final Product: 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine Purification->Product

Caption: Workflow for Buchwald-Hartwig synthesis.

Protocol 2: General Protocol for OLED Fabrication via Vacuum Deposition

This protocol provides a general workflow for fabricating a multi-layer OLED device using materials derived from the fluorenylamine building block.

Materials & Equipment:

  • Pre-cleaned ITO (Indium Tin Oxide)-coated glass substrates

  • Hole Transport Material (e.g., BCFN)

  • Emissive Layer Material(s)

  • Electron Transport Material

  • Metal for cathode (e.g., Al, LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning equipment (sonication baths with solvents)

  • Shadow masks for defining device area

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber.

  • HTL Deposition: Place the fluorenylamine-based HTM powder in a thermal evaporation boat. Deposit a layer of the HTM (typically 30-50 nm thick) onto the ITO substrate under high vacuum. The deposition rate should be controlled (e.g., 1-2 Å/s).

  • EML Deposition: Evaporate the emissive layer material(s) onto the HTL. The thickness is typically 20-30 nm. For phosphorescent OLEDs, this involves co-evaporation of a host material and a phosphorescent dopant.

  • ETL Deposition: Deposit the electron transport layer (typically 20-40 nm thick) on top of the EML.

  • Cathode Deposition: Through a shadow mask, deposit the cathode. This often consists of a thin electron injection layer (e.g., LiF, 1 nm) followed by a thicker layer of a low work function metal like aluminum (e.g., 100 nm).

  • Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization: Test the device for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and operational lifetime.

References

Troubleshooting & Optimization

Technical Support Center: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction to synthesize this compound has a low yield. What are the potential causes and solutions?

A1: Low yields in the Buchwald-Hartwig amination are a common issue. Several factors could be responsible:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that solvents are anhydrous.

  • Improper Ligand Choice: The choice of phosphine ligand is crucial. For the coupling of aryl bromides with anilines, ligands such as tri-tert-butylphosphine or bulky biaryl phosphine ligands are often effective.

  • Base Strength and Solubility: The base used (e.g., sodium tert-butoxide) must be strong enough to deprotonate the amine. Ensure the base is fresh and has been stored properly. Poor solubility of the base can also hinder the reaction.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 80-110°C.

Troubleshooting Workflow for Low Yield

start Low Reaction Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand catalyst->ligand Catalyst is active end Improved Yield catalyst->end Use fresh catalyst base Assess Base ligand->base Ligand is appropriate ligand->end Screen different ligands temp Optimize Temperature base->temp Base is suitable base->end Use fresh, anhydrous base temp->end Increase temperature start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end start Crude Product pack Pack Silica Column start->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Technical Support Center: Degradation Pathways of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways are expected to be oxidative and photolytic. The molecule contains a tertiary amine and an electron-rich fluorene ring system, which are susceptible to oxidation. The aromatic nature of the compound also makes it a candidate for photolytic degradation upon exposure to UV light. Hydrolysis is less likely to be a major degradation pathway under typical conditions due to the stability of the carbon-nitrogen and carbon-carbon bonds.

Q2: What are the likely degradation products?

A2: Oxidative degradation may lead to the formation of N-oxides, hydroxylated species on the aromatic rings, and potentially cleavage of the N-phenyl bond to form 9,9-dimethyl-9H-fluoren-2-amine and oxidized phenyl derivatives. More extensive oxidation could lead to the opening of the fluorene ring system. Photodegradation may result in radical-mediated coupling products or photo-oxidation products.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic nature of the compound makes it strongly UV-absorbent. A reverse-phase C18 column is a good starting point. The disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products can be tracked over time. For identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q4: I am seeing more degradation products than expected in my oxidative stress study. What could be the cause?

A4: The formation of multiple degradation products can be due to several factors:

  • Secondary Degradation: Initial degradation products may themselves be unstable under the experimental conditions and degrade further into smaller molecules.

  • Reaction with Intermediates: Highly reactive intermediates, such as radicals, formed during the degradation process can react with the parent compound or other products to form a complex mixture.

  • Non-Specific Oxidizing Agent: The oxidizing agent you are using might not be selective, leading to reactions at multiple sites on the molecule.

Consider using a milder or more selective oxidizing agent, or reducing the reaction time to minimize the formation of secondary degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC
  • Symptom: Co-eluting peaks or broad, poorly resolved peaks for the parent compound and its degradants.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The polarity of your mobile phase may not be optimal. Try adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer. A gradient elution method, where the solvent composition changes over the course of the run, is often more effective for separating complex mixtures than an isocratic (constant composition) method.

    • Incorrect Column Chemistry: If adjusting the mobile phase doesn't work, consider a column with a different stationary phase (e.g., a phenyl-hexyl column for enhanced pi-pi interactions with aromatic compounds).

    • pH of the Mobile Phase: The ionization state of the amine and any acidic or basic degradants can significantly affect retention time. Experiment with different pH values for your aqueous buffer.

Issue 2: Difficulty in identifying degradation products by LC-MS
  • Symptom: You observe peaks for degradation products in your chromatogram, but the mass spectra are not providing clear molecular ions or interpretable fragmentation patterns.

  • Possible Causes & Solutions:

    • Low Abundance of Degradants: The concentration of the degradation products may be too low for effective ionization. Try concentrating your sample before analysis.

    • Ion Suppression: The parent compound, if present at a high concentration, can suppress the ionization of the low-level degradants. Improve chromatographic separation to ensure the degradants elute in a region with lower concentrations of interfering species.

    • Inappropriate Ionization Source: Electrospray ionization (ESI) is a good starting point for this compound. If you are not getting good results in positive ion mode, try negative ion mode. Also, consider other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).

    • In-source Fragmentation: The molecule or its degradants might be fragmenting in the ionization source. Try reducing the cone voltage or other source parameters to obtain a stronger molecular ion signal.

Proposed Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, initiating with the oxidation of the tertiary amine to an N-oxide, a common metabolic and oxidative fate for such compounds.

Oxidative_Degradation_Pathway parent 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine n_oxide 9,9-Dimethyl-N-phenyl- 9H-fluoren-2-amine N-oxide parent->n_oxide Oxidation hydroxylated Hydroxylated derivatives parent->hydroxylated Oxidation cleavage_products N-phenyl cleavage products n_oxide->cleavage_products Further Oxidation ring_opened Ring-opened products hydroxylated->ring_opened Further Oxidation

Caption: Plausible oxidative degradation pathway.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

Objective: To generate and identify potential oxidative degradation products.

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 1 mL of 3% hydrogen peroxide (diluted from 30% stock).

  • Incubate the mixture at 50°C for 24 hours.

  • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a small amount of sodium bisulfite solution to the aliquot.

  • Dilute the quenched aliquot with the mobile phase and inject it into the HPLC-UV system for quantitative analysis.

  • Analyze the 24-hour time point sample by LC-MS to identify the major degradation products.

Protocol 2: Photolytic Stability Study

Objective: To assess the susceptibility of the compound to degradation by light.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with a calibrated light source (e.g., xenon lamp)

  • Quartz cuvettes or vials

  • Control vials wrapped in aluminum foil

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 0.1 mg/mL.

  • Transfer the solution to transparent quartz vials (for light exposure) and to vials wrapped in aluminum foil (dark controls).

  • Place the vials in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time intervals, withdraw samples from both the light-exposed and dark control vials.

  • Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.

  • Compare the chromatograms of the exposed and control samples to identify any peaks corresponding to photolytic degradation products.

Experimental Workflow Visualization

The following diagram outlines a general workflow for a degradation study.

Degradation_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution oxidative Oxidative Stress stock_solution->oxidative photolytic Photolytic Stress stock_solution->photolytic thermal Thermal Stress stock_solution->thermal hydrolytic Hydrolytic Stress stock_solution->hydrolytic sampling Time-point Sampling oxidative->sampling photolytic->sampling thermal->sampling hydrolytic->sampling hplc_analysis HPLC-UV Analysis (Quantitation) sampling->hplc_analysis lcms_analysis LC-MS Analysis (Identification) sampling->lcms_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation lcms_analysis->data_interpretation pathway_elucidation Pathway Elucidation data_interpretation->pathway_elucidation

Caption: General workflow for a degradation study.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from degradation studies could be summarized.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.

Stress ConditionDuration (hours)Parent Compound Remaining (%)Major Degradation Product(s)
3% H₂O₂ at 50°C2445.2DP-1, DP-2
UV/Vis Light4888.7DP-3
60°C7295.1Minor peaks observed
pH 2 at 60°C7298.5No significant degradation
pH 12 at 60°C7297.9No significant degradation

Table 2: Hypothetical Distribution of Degradation Products (DP) from Forced Oxidation.

Degradation ProductRetention Time (min)Relative Peak Area (%) at 24hProposed Identity
DP-18.525.6N-oxide derivative
DP-210.215.3Hydroxylated fluorene ring
DP-312.15.8N-phenyl cleavage product

Technical Support Center: Optimizing Hole Injection with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize its use as a hole transport layer (HTL) in organic electronic devices.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in organic electronics?

A1: this compound is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1] Its main role is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the device.[1]

Q2: What are the key material properties of this compound relevant to hole injection?

A2: The key properties include its highest occupied molecular orbital (HOMO) energy level, hole mobility, glass transition temperature (Tg), and film-forming capabilities. Proper alignment of its HOMO level with the work function of the anode and the HOMO level of the adjacent emissive layer is critical for efficient hole injection. High hole mobility ensures effective charge transport, while a high Tg contributes to the thermal stability and longevity of the device.

Q3: How does the purity of this compound affect device performance?

A3: The purity of the material is paramount. Impurities, even in trace amounts, can act as charge traps or quenching sites, which can significantly hinder hole transport, reduce device efficiency, and decrease the operational lifetime of the device.[1] It is crucial to use high-purity material, typically exceeding 98.0% as confirmed by techniques like HPLC.[2]

Q4: What are common solvents for processing this compound?

A4: Common solvents for solution processing of fluorene-based hole transport materials include chlorobenzene, toluene, and xylene. The choice of solvent can influence the solubility of the material and the morphology of the resulting thin film.

Q5: What are the typical degradation mechanisms for fluorene-based HTLs like this compound?

A5: Degradation can be initiated by several factors, including exposure to moisture and oxygen, high temperatures, and prolonged electrical stress.[3] These factors can lead to chemical reactions that alter the molecular structure, creating non-emissive species and charge traps, ultimately reducing device performance and lifetime.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental use of this compound.

Issue 1: Low Hole Injection Efficiency

Symptoms:

  • High turn-on voltage of the device.

  • Low current density for a given voltage.

  • Poor device brightness or overall efficiency.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Energy Level Mismatch The HOMO level of this compound may not be well-aligned with the anode's work function or the emissive layer's HOMO level. Verify the energy levels of all materials in your device stack. Consider inserting a hole injection layer (HIL) like PEDOT:PSS between the anode and the HTL to facilitate a smoother energy level transition.[4]
Poor Film Quality A non-uniform or rough HTL film can lead to inconsistent charge injection and potential short circuits. Optimize your deposition parameters (e.g., spin coating speed, substrate temperature for thermal evaporation).
Contaminated Substrate Residues on the anode surface (e.g., ITO) can impede efficient hole injection. Implement a rigorous substrate cleaning protocol.
Interfacial Defects Defects at the anode/HTL or HTL/emissive layer interface can act as charge traps. Ensure a clean deposition environment and consider post-deposition annealing to improve interfacial contact.
Issue 2: Poor Thin Film Morphology

Symptoms:

  • Hazy or non-uniform appearance of the film.

  • Presence of pinholes or aggregates when viewed under a microscope.

  • Inconsistent device performance across the substrate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Deposition Rate (Thermal Evaporation) A deposition rate that is too high can lead to a rougher film with smaller grains, while a rate that is too low may incorporate more impurities. Optimize the deposition rate, typically in the range of 0.1-2 nm/s.[1][5]
Incorrect Spin Coating Parameters The spin speed, acceleration, and duration all affect the final film thickness and uniformity. Experiment with different spin coating programs to achieve a smooth, uniform film.
Sub-optimal Annealing Temperature Annealing can improve film crystallinity and morphology, but an incorrect temperature can be detrimental. Perform a temperature-dependent study to find the optimal annealing temperature for your specific substrate and device architecture.
Solvent and Concentration Issues (Spin Coating) The choice of solvent and the concentration of the solution can lead to issues like "coffee rings" or crystallization. Screen different solvents and optimize the solution concentration.
Issue 3: Device Instability and Short Lifetime

Symptoms:

  • Rapid decrease in brightness or efficiency during operation.

  • Increase in operating voltage over time.

  • Formation of dark spots or areas of no emission.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture and Oxygen Contamination Fluorene-based materials can be sensitive to moisture and oxygen, leading to degradation.[6] Ensure all processing and testing are conducted in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox).
Thermal Degradation High operating temperatures can accelerate the degradation of the organic materials.[3] Ensure proper heat sinking of your device and investigate the thermal stability of all layers.
Electrochemical Instability The material may undergo irreversible electrochemical reactions under prolonged electrical bias. Investigate the electrochemical stability of the material using techniques like cyclic voltammetry.
Interlayer Diffusion Molecules from adjacent layers may diffuse into the HTL over time, creating quenching sites. Consider using cross-linkable HTL derivatives to prevent interlayer diffusion.

Quantitative Data

Table 1: Electronic and Thermal Properties of this compound and Related Compounds.

CompoundHOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Hole Mobility (cm²/Vs)Tg (°C)Ref.
This compound Derivative (8)-5.11-2.322.79--[7]
DDF-4.99--2.35 x 10⁻⁴-[8]
2M-DDF-4.69--4.65 x 10⁻⁴-[8]
4M-DDF-4.62--1.55 x 10⁻⁴-[8]

Note: Data for specific derivatives are provided as available in the literature. HOMO/LUMO levels can vary based on the measurement technique and experimental conditions.

Experimental Protocols

Protocol 1: Determination of HOMO/LUMO Energy Levels using Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or Ag/Ag+)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (Nitrogen or Argon)

  • Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or dichloromethane)

  • This compound sample

  • Ferrocene (for internal calibration)

Procedure:

  • Preparation:

    • Thoroughly clean all electrodes.

    • Prepare a dilute solution (typically 1-5 mM) of this compound in the electrolyte solution.

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Measurement:

    • Assemble the three-electrode cell with the prepared solution, maintaining a blanket of inert gas over the solution.

    • Perform a cyclic voltammogram of the solvent/electrolyte system alone to determine the electrochemical window.

    • Run a cyclic voltammogram of the sample solution. Scan from a potential where no reaction occurs towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

    • Record the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset).

    • Add a small amount of ferrocene to the solution and record the CV to determine the half-wave potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Calculation:

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[9]

      • HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8]

      • LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ reference relative to the vacuum level. This value can vary slightly in the literature, so consistency is key.

Protocol 2: Thin Film Deposition by Thermal Evaporation

Objective: To deposit a uniform thin film of this compound onto a substrate.

Materials and Equipment:

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Tungsten or molybdenum evaporation boat

  • Substrate holder with heating capabilities

  • High-purity this compound powder

  • Substrates (e.g., ITO-coated glass)

Procedure:

  • Substrate Preparation:

    • Clean the substrates using a multi-step solvent cleaning process (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

    • Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the surface wettability and remove organic residues.

  • Evaporation:

    • Load the this compound powder into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Pump down the chamber to a high vacuum.

    • Slowly increase the current to the evaporation boat to degas the material.

    • Once the pressure is stable, increase the current further until the desired deposition rate is achieved (typically 0.1-0.5 Å/s), as monitored by the QCM.

    • Deposit the film to the desired thickness.

    • Allow the system to cool down before venting the chamber with an inert gas.

  • Post-Deposition Annealing (Optional):

    • Transfer the coated substrates to a hotplate or oven within a glovebox.

    • Anneal at a predetermined optimal temperature (e.g., 80-120°C) for a specific duration (e.g., 10-30 minutes) to improve film morphology.

Visualizations

Hole_Injection_Workflow cluster_prep Substrate Preparation cluster_deposition HTL Deposition cluster_post Post-Deposition cluster_device Device Completion Solvent_Clean Solvent Cleaning Plasma_Treat Plasma Treatment Solvent_Clean->Plasma_Treat Spin_Coat Spin Coating Plasma_Treat->Spin_Coat Thermal_Evap Thermal Evaporation Plasma_Treat->Thermal_Evap Annealing Thermal Annealing Spin_Coat->Annealing Thermal_Evap->Annealing EML_Dep EML Deposition Annealing->EML_Dep Cathode_Dep Cathode Deposition EML_Dep->Cathode_Dep

Caption: Experimental workflow for fabricating an OLED device incorporating a this compound HTL.

Energy_Level_Diagram cluster_levels cluster_device_layers Vacuum Vacuum Level (0 eV) LUMO_EML LUMO (EML) LUMO_HTL LUMO (HTL) HOMO_EML HOMO (EML) HOMO_HTL HOMO (HTL) Anode_WF Anode Work Function Anode_WF->HOMO_HTL Hole Injection Barrier Anode Anode (e.g., ITO) HTL HTL (9,9-Dimethyl-N-phenyl -9H-fluoren-2-amine) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) Cathode Cathode

Caption: Energy level diagram illustrating the hole injection process from the anode to the emissive layer via the HTL.

References

Technical Support Center: Overcoming Solubility Challenges with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. This document provides in-depth troubleshooting protocols and frequently asked questions to facilitate the successful use of this compound in your experiments.

Introduction

This compound is a versatile organic compound with applications in materials science, particularly as a hole transport material in Organic Light-Emitting Diodes (OLEDs), and as a building block in medicinal chemistry.[1][2] Its rigid, hydrophobic fluorene core, while conferring desirable electronic properties, also results in poor aqueous solubility, a significant challenge for researchers, especially in biological assays. This guide offers a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic molecule with limited solubility in aqueous solutions. Its solubility is primarily in organic solvents. While exact quantitative data is not widely published, qualitative information and data from chemical suppliers provide a good starting point.[3]

SolventSolubilityDielectric ConstantNotes
Water Insoluble80.1The compound is highly hydrophobic and will not dissolve in aqueous buffers alone.
Dimethyl Sulfoxide (DMSO) Slightly Soluble46.7A common first choice for preparing high-concentration stock solutions.[3][4]
N,N-Dimethylformamide (DMF) Likely Soluble36.7Another excellent option for creating stock solutions, sometimes superior to DMSO for certain compounds.[5]
Chloroform Slightly Soluble4.8Useful for some chemical reactions and purifications, but less common for biological assays.[3]
Ethyl Acetate Slightly Soluble6.0Often used in extraction and chromatography. Can be part of a solvent system for crystallization.[3]
Toluene Likely Soluble2.4Used in the synthesis and extraction of the compound.[3]
Methanol/Ethanol Sparingly Soluble32.7 / 24.5May be used as co-solvents but are generally less effective than DMSO or DMF for initial solubilization of highly lipophilic compounds.[5]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: A systematic approach is crucial.[4] It is recommended to start by preparing a high-concentration stock solution in a suitable organic solvent like DMSO or DMF.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 285.38 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 2.85 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but avoid excessive heat to prevent degradation.[4]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q3: My compound precipitates when I dilute the stock solution into my aqueous buffer for a biological assay. What should I do?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound in a high-concentration organic stock is introduced into an aqueous environment where its solubility is much lower.[1] There are several strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[1]

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution to increase the solubility of your compound.[1]

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working at a lower final concentration.[1]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.[1] While this compound is not strongly acidic or basic, minor pH adjustments may still have an effect.

Q4: Can I use heating to dissolve this compound?

A4: Gentle heating can be an effective method to aid dissolution, particularly for preparing stock solutions.[4] However, it should be done with caution as prolonged or excessive heat can lead to the degradation of the compound. It is advisable to warm the solution to no more than 40-50°C. Always visually inspect the solution for any signs of color change, which might indicate degradation.

Q5: How should I store solutions of this compound?

A5: Stock solutions in organic solvents like DMSO should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept at -20°C or -80°C to ensure long-term stability.[4] It is highly recommended to store them in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to the ingress of moisture, potentially causing precipitation.[4]

Troubleshooting Guide

Problem 1: Compound Fails to Dissolve in the Initial Organic Solvent

If this compound does not dissolve in your chosen primary solvent (e.g., DMSO), a systematic approach to solvent selection and physical assistance is necessary.

Step-by-Step Troubleshooting:

  • Increase Mechanical Agitation: Ensure you have vortexed the solution for an adequate amount of time.

  • Apply Sonication: Place the vial in a sonicator bath for 10-15 minute intervals. This uses high-frequency sound waves to break up solute aggregates and enhance dissolution.

  • Gentle Heating: As mentioned in the FAQs, warm the solution gently (30-40°C) while stirring.

  • Test Alternative Solvents: If the compound remains insoluble, consider trying N,N-dimethylformamide (DMF) or a co-solvent system even for the stock solution. A small amount of a less polar solvent like toluene mixed with DMSO could potentially improve solubility, but compatibility with downstream applications is key.

start Compound insoluble in initial solvent (e.g., DMSO) vortex Vortex vigorously for 2-5 minutes start->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate heat Gently warm to 30-40°C sonicate->heat check_sol Is the compound dissolved? heat->check_sol success Solution ready for use/storage check_sol->success Yes fail Try alternative solvent (e.g., DMF) check_sol->fail No

Caption: Workflow for initial dissolution of this compound.

Problem 2: Precipitation Occurs Upon Dilution into Aqueous Media

This is the most common solubility issue encountered in biological assays. The goal is to maintain the compound in a soluble state at the desired final concentration in your experimental medium.

Step-by-Step Troubleshooting:

  • Optimize Dilution Technique: As a first step, always add the DMSO/DMF stock solution to the vigorously stirring or vortexing aqueous buffer. This maximizes dispersion and minimizes localized high concentrations that lead to precipitation.[1]

  • Reduce Final DMSO/DMF Concentration: High concentrations of organic solvents can be toxic to cells and can also promote precipitation. Aim for a final organic solvent concentration of less than 1%, and ideally below 0.5%.[5] This may require preparing intermediate dilutions of your stock solution in the organic solvent.

  • Perform a Co-Solvent Screen: If direct dilution is still problematic, the use of co-solvents in the final aqueous medium can be highly effective.

Experimental Protocol: Co-Solvent Screening

  • Prepare a series of your aqueous experimental buffers containing different percentages of a biocompatible co-solvent (e.g., 1%, 2%, 5%, 10% ethanol, PEG 400, or propylene glycol).

  • To a fixed volume of each co-solvent buffer (e.g., 990 µL), add the required volume of your high-concentration stock solution (e.g., 10 µL of a 10 mM stock to achieve a 100 µM final concentration).

  • Vortex each solution immediately after the addition of the stock.

  • Visually inspect for any signs of precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at your experimental temperature.

  • Select the lowest concentration of the co-solvent that maintains the solubility of your compound.

  • Consider Formulation Strategies: For more challenging situations, advanced formulation techniques can be employed. These include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility or the preparation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6]

start Precipitation upon dilution into aqueous buffer optimize_dilution Optimize dilution method (add stock to vortexing buffer) start->optimize_dilution check_precip Does precipitation persist? optimize_dilution->check_precip lower_conc Lower final concentration of compound check_precip->lower_conc Yes success Proceed with experiment check_precip->success No co_solvent Perform co-solvent screen (e.g., Ethanol, PEG 400) lower_conc->co_solvent advanced_form Consider advanced formulations (e.g., Cyclodextrins) co_solvent->advanced_form

Caption: Decision-making workflow for addressing precipitation in aqueous media.

Problem 3: Inconsistent Results in Biological Assays

Variability in your experimental data can often be traced back to inconsistent solubility of the test compound. If the compound is not fully dissolved, the effective concentration will be lower and more variable than the nominal concentration.

Step-by-Step Troubleshooting:

  • Visual Inspection is Key: Before each experiment, visually inspect your final working solutions for any signs of precipitation or cloudiness. A clear solution is essential for reproducible results.

  • Determine Kinetic Solubility: The maximum soluble concentration in your specific assay medium may be different from that in a simple buffer. Performing a kinetic solubility assay is highly recommended.

    • Prepare a series of dilutions of your compound in the final assay medium (including all components like serum, proteins, etc.).

    • Incubate for a period relevant to your assay duration.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the concentration of the compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This will give you the practical upper concentration limit for your experiments.[5]

  • Pre-dissolve Before Adding to Cells: When working with cell-based assays, ensure your compound is fully dissolved in the cell culture medium before adding it to the cells. Adding a concentrated DMSO stock directly to cells can lead to localized toxicity and precipitation.

References

Technical Support Center: Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that the palladium source and the phosphine ligand are of high quality and have not degraded. Pre-catalysts, which are more stable, can be a reliable alternative to generating the active catalytic species in situ.

  • Reagent Quality: The purity of your starting materials, 2-bromo-9,9-dimethylfluorene and aniline, is crucial. Impurities in these reagents can interfere with the catalytic cycle. Additionally, ensure your solvent is anhydrous and the base is of appropriate quality.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. It is critical to properly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Toluene is a frequently employed solvent. The reaction temperature should be carefully controlled, typically in the range of 80-110°C.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The primary synthesis route, a Buchwald-Hartwig amination, can have competing side reactions leading to impurities.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom on the fluorene core with a hydrogen atom, leading to the formation of 9,9-dimethylfluorene. This can be minimized by ensuring an efficient catalytic cycle for the desired amination.

  • Homocoupling: Homocoupling of the starting materials can also occur.

  • Oxidation: The fluorene moiety can be susceptible to oxidation, especially at elevated temperatures. Maintaining a strictly inert atmosphere can help mitigate this.

To minimize these impurities, careful optimization of the reaction conditions is key. This includes the choice of palladium catalyst and ligand, the base, solvent, and reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 2-bromo-9,9-dimethylfluorene with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical solvent system for TLC analysis could be a mixture of hexane and ethyl acetate.

Q3: What purification techniques are most effective for obtaining high-purity this compound?

A3: A combination of purification methods is often necessary to achieve high purity.

  • Column Chromatography: This is a standard technique to separate the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of hexane and ethyl acetate as the mobile phase is commonly used.

  • Recrystallization: This is an effective method for further purification. A solvent mixture of ethyl acetate and heptane has been reported to be successful.

  • Vacuum Zone Sublimation: For achieving very high purity (>99.9%), particularly for applications in organic electronics, vacuum zone sublimation is a powerful technique.[1]

Q4: What are the key safety considerations for this synthesis?

A4:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a dry environment and wear appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like toluene are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Data Presentation

Table 1: Purity Enhancement of this compound

Purification StepPurity (HPLC)
Crude ProductVariable
After Column Chromatography>98%
After Recrystallization (Ethyl Acetate/Heptane)>99.5%
After Vacuum Zone Sublimation>99.99%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-9,9-dimethylfluorene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Tri-tert-butylphosphine or another suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-9,9-dimethylfluorene, aniline, and sodium tert-butoxide.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter it through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mobile phase, starting with pure hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Mandatory Visualization

experimental_workflow Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 1. Reactant Mixing (2-bromo-9,9-dimethylfluorene, aniline, base) s2 2. Catalyst Addition (Palladium source + Ligand) s1->s2 s3 3. Inert Atmosphere (Degassing with Ar/N2) s2->s3 s4 4. Heating & Reaction (80-110°C) s3->s4 w1 5. Cooling & Dilution s4->w1 w2 6. Filtration (Removal of salts) w1->w2 w3 7. Solvent Evaporation w2->w3 p1 8. Column Chromatography w3->p1 p2 9. Recrystallization p1->p2 p3 10. Vacuum Zone Sublimation (Optional, for high purity) p2->p3 product product p2->product Pure Product high_purity_product high_purity_product p3->high_purity_product High Purity Product

Caption: Synthesis and purification workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues start Low/No Yield c1 Check Catalyst Quality start->c1 r1 Verify Starting Material Purity start->r1 cond1 Ensure Inert Atmosphere start->cond1 c2 Use Pre-catalyst c1->c2 c3 Ensure Proper Ligand:Pd Ratio c1->c3 r2 Use Anhydrous Solvent r1->r2 r3 Check Base Quality r2->r3 cond2 Optimize Temperature cond1->cond2 cond3 Check Reaction Time cond2->cond3

Caption: Troubleshooting low yield issues.

References

enhancing charge transport in 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and related fluorene-based materials for charge transport applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical charge transport properties of this compound films?

A1: this compound is a fluorene-based derivative often used as a hole-transporting material (HTM). Its charge transport properties, particularly hole mobility, can be influenced by film morphology, purity, and device architecture. While specific data for this exact molecule isn't readily available in comparative tables, related fluorene-based enamines have shown high hole mobilities, reaching up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹.[1] For comparison, other fluorene derivatives have exhibited hole mobilities in the range of 10⁻³ to 10⁻⁵ cm² V⁻¹ s⁻¹.[2][3]

Q2: What are the key advantages of using fluorene-based compounds like this compound as hole-transporting materials?

A2: Fluorene derivatives are a significant class of organic semiconductors for optoelectronic applications.[4] Their rigid and planar structure contributes to high thermal stability and good charge transport properties.[4] The presence of alkyl groups, such as the dimethyl group at the 9-position, can enhance solubility and prevent intermolecular packing, which is beneficial for film formation.[2] Additionally, functionalization of the fluorene core allows for fine-tuning of electronic and physical properties.[4]

Q3: What are common solvents for processing this compound?

A3: While specific solvent details for this exact compound are not in the provided literature, fluorene-based hole-transporting materials are typically dissolved in common organic solvents for solution processing. For similar fluorene-based HTMs used in perovskite solar cells, solvents like chlorobenzene are often used. The choice of solvent can significantly impact film quality and device performance.

Q4: How can I improve the long-term stability of devices using fluorene-based HTMs?

A4: Recent studies on simplified fluorene-based HTMs have shown that improved adhesion of the HTM to the underlying layer (e.g., perovskite) is key to minimizing non-radiative recombination, reducing hole trap density, and enhancing long-term stability.[5] In some cases, devices with fluorene-based HTMs have demonstrated superior long-term stability compared to those with commonly used materials like spiro-OMeTAD.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Hole Mobility - Poor film morphology (e.g., crystallization, pinholes).- Impurities in the material.- Unoptimized annealing temperature.- Inefficient charge injection from the adjacent layer.- Optimize spin-coating parameters (speed, time, concentration) to achieve uniform, amorphous films.- Consider using anti-solvents during spin-coating to induce rapid crystallization where desired.[4]- Purify the material using techniques like column chromatography.[4]- Systematically vary the post-deposition annealing temperature and time.- Ensure proper energy level alignment with adjacent layers.
Film Crystallization - The symmetrical structure of some fluorene compounds can lead to regular and tightly packed arrangements during film formation.[2]- Modify the molecular structure to be more asymmetrical to inhibit crystallization.[2]- Rapidly cool the substrate after annealing.- Introduce dopants that can disrupt crystal packing.
Poor Film Quality (e.g., dewetting, pinholes) - Improper substrate cleaning.- Low solubility of the material in the chosen solvent.- Incompatible solvent-substrate interaction.- Implement a rigorous substrate cleaning procedure, such as sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol.[4]- Screen a range of solvents to find one with optimal solubility and wetting properties.- Consider surface treatments for the substrate (e.g., plasma or UV-ozone treatment).
Inconsistent Device Performance - Variations in film thickness.- Degradation of the material or solution over time.- Fluctuations in environmental conditions (humidity, oxygen) during fabrication.- Precisely control spin-coating parameters and solution concentration.- Prepare fresh solutions before use and store materials in an inert atmosphere.- Perform device fabrication and characterization in a controlled environment (e.g., a nitrogen-filled glovebox).[4]

Experimental Protocols

General Synthesis Protocol for Fluorene-Based HTMs

A common method for synthesizing fluorene-based hole-transporting materials is the Suzuki coupling reaction.[2]

  • Reaction Setup : In a flame-dried Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene (1 equivalent), the appropriate arylboronic acid or ester (2.2 equivalents), and a base (e.g., K₂CO₃, 4 equivalents) in a suitable solvent system (e.g., toluene/water).

  • Degassing : Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes.[4]

  • Catalyst Addition : Add a palladium catalyst (e.g., Pd(PPh₃)₄, typically 2-5 mol%) to the mixture under a positive pressure of inert gas.[4]

  • Reaction : Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Thin-Film Deposition via Spin-Coating
  • Substrate Cleaning : Thoroughly clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in a solution of deionized water with detergent, followed by deionized water, acetone, and isopropanol (typically 15 minutes each). Dry the substrates with a nitrogen gun.[4]

  • Solution Preparation : Prepare a solution of the this compound in a suitable solvent (e.g., chlorobenzene) at the desired concentration. If required, add any dopants at this stage.

  • Spin-Coating : Transfer the substrates and solution into a controlled environment (e.g., a nitrogen-filled glovebox).[4] Dispense the solution onto the substrate and spin-coat at a specific speed and for a set duration to achieve the desired film thickness.

  • Annealing : Anneal the films on a hotplate at a specific temperature and for a predetermined time to remove residual solvent and improve film morphology.

Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method

The hole mobility of the HTM films can be measured using the SCLC method with a hole-only device architecture.

  • Device Fabrication : Fabricate a device with the structure: ITO/PEDOT:PSS/9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine/Au.[2]

  • Measurement : Apply a voltage sweep to the device and measure the resulting current density.

  • Analysis : Plot the current density (J) versus the applied voltage (V) on a log-log scale. The SCLC region is identified by a slope of approximately 2. The hole mobility (μ) can be calculated from the Mott-Gurney law for the SCLC region: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the film thickness.

Data Presentation

Table 1: Hole Mobility of Various Fluorene-Based Hole-Transporting Materials

Material DesignationHole Mobility (μh) [cm² V⁻¹ s⁻¹]Measurement TechniqueReference
Fluorene-based enaminesup to 3.3 × 10⁻⁴Not Specified[1]
DDF2.35 × 10⁻⁴SCLC[2]
2M-DDF4.65 × 10⁻⁴SCLC[2]
4M-DDF1.55 × 10⁻⁴SCLC[2]
TPD (Reference)1 × 10⁻⁴SCLC[2]
2C1CBz3.1 x 10⁻³ (at 1.6 x 10⁵ Vcm⁻¹)Time-of-Flight[3]

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Reactants: 2,7-dibromo-9,9-dialkylfluorene + Arylboronic Acid s2 Suzuki Coupling Reaction (Pd Catalyst, Base) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Pure HTM s3->s4 f2 HTM Solution Preparation s4->f2 f1 Substrate Cleaning f1->f2 f3 Spin-Coating f2->f3 f4 Annealing f3->f4 c1 Hole-Only Device (ITO/PEDOT:PSS/HTM/Au) f4->c1 c2 SCLC Measurement c1->c2 c3 Data Analysis (Mott-Gurney Law) c2->c3 c4 Hole Mobility (μh) c3->c4

Caption: Workflow for synthesis, fabrication, and characterization.

Troubleshooting_Logic start Low Device Performance check_mobility Is Hole Mobility Low? start->check_mobility check_film Is Film Quality Poor? check_mobility->check_film Yes end_good Performance Improved check_mobility->end_good No optimize_deposition Optimize Deposition Parameters (Spin Speed, Annealing Temp) check_film->optimize_deposition Yes check_purity Is Material Purity Sufficient? check_film->check_purity No optimize_deposition->end_good optimize_cleaning Improve Substrate Cleaning Protocol optimize_cleaning->end_good check_purity->optimize_cleaning Yes purify_material Purify Material (e.g., Chromatography) check_purity->purify_material No purify_material->end_good

Caption: Troubleshooting logic for low device performance.

References

Technical Support Center: Grignard Reaction of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with a halide derivative of this compound fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. Several factors can be responsible:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be bypassed to expose the reactive metal.

    • Solution: Activate the magnesium surface prior to adding the aryl halide. Common activation methods include:

      • Iodine Activation: Add a single crystal of iodine to the flask containing magnesium. The iodine will etch the surface, revealing fresh magnesium.

      • 1,2-Dibromoethane (DBE) Activation: Add a small amount of DBE to the magnesium suspension. The reaction with DBE forms ethylene gas and magnesium bromide, activating the surface.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Use anhydrous solvents, and ensure your starting materials are dry. The entire reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4]

  • Purity of the Aryl Halide: Impurities in the starting material can inhibit the reaction.

    • Solution: Purify the halide derivative of this compound before use, for example, by recrystallization or column chromatography.

Q2: I am observing a low yield of my desired product after the Grignard reaction. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several issues during the reaction:

  • Reaction with the Amine Proton: The secondary amine (N-H) proton on this compound is acidic enough to react with and consume the Grignard reagent.[5]

    • Solution:

      • Use of Excess Grignard Reagent: Employ at least two equivalents of the Grignard reagent. The first equivalent will deprotonate the amine, and the subsequent equivalent(s) will participate in the desired reaction.

      • Amine Protection: Protect the amine functionality before forming the Grignard reagent. A suitable protecting group should be stable to the Grignard reaction conditions and readily removable afterward. However, many common protecting groups (like amides or carbamates) contain carbonyls that would react with the Grignard reagent.[6] Silyl or benzyl protecting groups might be more suitable.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide.[1] This is more prevalent at higher concentrations and temperatures.

    • Solution: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Maintain a gentle reflux and avoid excessive heating.

  • Reaction with Atmospheric Carbon Dioxide: Exposure of the Grignard reagent to air can lead to the formation of a carboxylate, reducing the yield of the intended product.

    • Solution: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction and workup.

Q3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A3: While a cloudy or grayish appearance is normal as the Grignard reagent forms, a dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions, which may lead to lower yields.

Q4: How can I confirm the formation of the Grignard reagent before proceeding with the next step?

A4: Visual cues are the primary indicator of successful Grignard reagent formation. These include:

  • The disappearance of the iodine color (if used for activation).

  • The solution turning cloudy and grayish.

  • Spontaneous refluxing of the solvent due to the exothermic nature of the reaction.

  • The gradual consumption of the magnesium turnings.

For a quantitative assessment, you can titrate a small aliquot of the Grignard reagent solution.

Experimental Protocols

Representative Protocol for Grignard Reagent Formation and Reaction

This is a general procedure and may require optimization for your specific substrate and subsequent reaction.

1. Preparation:

  • All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and glass stopper) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry argon or nitrogen.
  • Magnesium turnings (typically 1.2-1.5 equivalents) are placed in the reaction flask.
  • A magnetic stir bar is added.
  • The system is fitted with a reflux condenser and a dropping funnel and maintained under a positive pressure of inert gas.

2. Magnesium Activation:

  • Add a single crystal of iodine to the magnesium turnings.
  • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

3. Grignard Reagent Formation:

  • A solution of the aryl halide (1 equivalent) in anhydrous ether or THF is prepared in the dropping funnel.
  • A small amount of the aryl halide solution is added to the magnesium suspension. The reaction is initiated if the iodine color fades and gentle bubbling or an exotherm is observed. Gentle warming with a heat gun may be necessary.
  • Once initiated, the remainder of the aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, the mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.

4. Subsequent Reaction (Example with an Aldehyde):

  • The solution of the Grignard reagent is cooled in an ice bath.
  • A solution of the aldehyde (1 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel.
  • The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.

5. Quenching and Workup:

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
  • The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether.
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
  • The crude product is then purified by column chromatography or recrystallization.

Quantitative Data

The following table presents representative yields for Grignard reactions of various aryl halides. Note that the yield for the specific reaction with this compound derivatives may vary and will be highly dependent on the reaction conditions and the nature of the electrophile.

Aryl HalideElectrophileSolventYield (%)Reference
BromobenzeneBenzophenoneDiethyl Ether~80-90%General textbook examples
4-Bromo-N,N-dimethylanilineDiethyl carbonateTHFHigh (not specified)[7]
4-Bromotoluene9-FluorenoneTHFGood (not specified)[8]
1-Bromo-4-fluorobenzeneCarbon DioxideDiethyl Ether~60-70%[9]

Visualizations

Troubleshooting_Grignard_Reaction Troubleshooting Flowchart for Grignar Reaction Initiation start Reaction does not start check_moisture Are all glassware and reagents scrupulously dry? start->check_moisture dry_apparatus Flame-dry glassware under vacuum. Use anhydrous solvents. check_moisture->dry_apparatus No check_mg_activation Is the magnesium activated? check_moisture->check_mg_activation Yes dry_apparatus->check_mg_activation activate_mg Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding. check_mg_activation->activate_mg No check_halide_purity Is the aryl halide pure? check_mg_activation->check_halide_purity Yes activate_mg->check_halide_purity purify_halide Purify the aryl halide. check_halide_purity->purify_halide No initiation Initiate with gentle heating. check_halide_purity->initiation Yes purify_halide->initiation success Reaction Initiated initiation->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Mechanism General Grignard Reaction Mechanism with a Ketone cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup RMgX R-MgX (Grignard Reagent) Ketone R'-C(=O)-R'' (Ketone) RMgX->Ketone Nucleophilic attack Intermediate R'-C(R)(O⁻MgX⁺)-R'' (Alkoxide Intermediate) Ketone->Intermediate Intermediate_workup R'-C(R)(O⁻MgX⁺)-R'' H3O H₃O⁺ (Acid Source) H3O->Intermediate_workup Protonation Alcohol R'-C(R)(OH)-R'' (Tertiary Alcohol) Intermediate_workup->Alcohol

References

Technical Support Center: Stabilization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the fabrication of organic electronic devices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Rapid Decrease in Device Luminance and Efficiency

Q: My device initially shows good performance, but the luminance and external quantum efficiency (EQE) decrease rapidly during operation. What are the potential causes and solutions?

A: Rapid degradation of device performance is a common issue and can stem from several factors related to the this compound layer and overall device architecture.

  • Material Purity: The performance and longevity of organic light-emitting diode (OLED) devices are highly dependent on the purity of the materials used.[1] Impurities can act as charge traps or exciton quenching centers, leading to non-radiative recombination and accelerated degradation.

    • Troubleshooting:

      • Ensure the this compound used is of high purity (>98% HPLC).[2]

      • Purify the material further using techniques like temperature gradient sublimation if purity is a concern.

      • Check for any potential contamination from the deposition system or handling procedures.

  • Oxidative Degradation: Fluorene derivatives are susceptible to oxidation, which can lead to the formation of fluorenone moieties.[3] These ketone defects can act as emission quenchers and introduce a parasitic green emission, altering the color purity and reducing the overall efficiency of the device.

    • Troubleshooting:

      • Minimize exposure of the material and the fabricated device to oxygen and moisture. All fabrication and testing steps should ideally be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

      • Incorporate encapsulation layers (e.g., glass lids with desiccant, thin-film encapsulation) to protect the device from the ambient atmosphere.

  • Interfacial Instability: Poor adhesion or chemical reactions at the interface between the this compound layer and adjacent layers (e.g., the anode or the emissive layer) can lead to delamination or the formation of charge traps.

    • Troubleshooting:

      • Optimize the deposition parameters (e.g., deposition rate, substrate temperature) to ensure the formation of a smooth, uniform film with good adhesion.

      • Consider introducing a thin interlayer to improve the interfacial properties.

Issue 2: High Operating Voltage

Q: The turn-on voltage of my device is significantly higher than expected. How can I address this?

A: A high operating voltage is often indicative of poor charge injection or transport.

  • Energy Level Mismatch: Efficient hole injection from the anode (e.g., ITO) into the this compound layer is crucial. A large energy barrier between the work function of the anode and the Highest Occupied Molecular Orbital (HOMO) of the amine will impede this process.[3]

    • Troubleshooting:

      • Verify the HOMO level of your this compound batch.

      • Treat the anode surface (e.g., with UV-ozone or plasma) to increase its work function.

      • Incorporate a hole injection layer (HIL) between the anode and the this compound layer with an intermediate HOMO level to facilitate stepwise hole injection.

  • Low Hole Mobility: If the hole mobility of the this compound layer is low, a higher electric field will be required for charge transport, resulting in a higher operating voltage.

    • Troubleshooting:

      • Optimize the film morphology by adjusting deposition conditions. A more ordered molecular packing can enhance charge transport.

      • Consider p-doping the this compound layer with a suitable acceptor material to increase its conductivity.

Issue 3: Appearance of Unwanted Green Emission

Q: My device, which is designed for blue or another color emission, shows a significant green emission band that grows over time. What is the cause of this?

A: The appearance of a low-energy green emission band in devices using fluorene-based materials is a classic sign of degradation.

  • Fluorenone Formation: As mentioned previously, the oxidation of the fluorene core to fluorenone is the most common cause.[3] The fluorenone species has a lower energy gap and emits in the green region of the spectrum. Energy transfer from the intended emitter to these defect sites leads to the unwanted green emission.

    • Troubleshooting:

      • The primary solution is to rigorously exclude oxygen and moisture during fabrication and operation, as detailed in Issue 1 .

      • Ensure the starting material is free from fluorenone impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To prevent degradation, the material should be stored in a dark place, under an inert atmosphere (e.g., in a vial backfilled with nitrogen or argon), and at room temperature.[4]

Q2: What is the typical purity level required for this compound in OLED fabrication?

A2: A purity of at least 98%, as determined by HPLC, is recommended for achieving good device performance and stability.[2] For high-performance devices, a purity of >99.5% is often sought.

Q3: Can this compound be processed from solution?

A3: While primarily designed for vacuum thermal evaporation due to its good thermal stability, solution processing may be possible. However, solubility in common organic solvents and the ability to form high-quality, uniform films will need to be experimentally verified. The rigid fluorene core might limit solubility.

Q4: What are the key thermal properties of this compound?

A4: Derivatives of this compound are known to be thermally stable, which is a key requirement for fabrication via vacuum deposition.[5] While specific decomposition temperatures can vary, these materials are generally stable to temperatures well above their sublimation temperature. It is crucial to use a deposition temperature that provides a reasonable deposition rate without causing thermal decomposition.

Data Presentation

Table 1: Material Properties of this compound and Related Compounds

PropertyValueReference
This compound
Molecular FormulaC₂₁H₁₉N[6]
Molecular Weight285.4 g/mol [6]
Purity (typical)>98% (HPLC)[2][4]
Physical FormCrystal - Powder / White - Slightly pale yellow green[4]
Storage TemperatureRoom Temperature[4]
Related Derivative (for comparison)
N-([1,1'-Biphenyl]-2-Yl)-N-(9,9-Dimethyl-9H-Fluoren-2-Yl)-9,9'-Spirobi[9H-Fluoren]-2-Amine
Purity>97%[1]
AppearanceWhite crystalline solid[1]

Experimental Protocols

Protocol 1: Fabrication of a Simple OLED Device using this compound as a Hole Transport Layer (HTL)

  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.

    • Immediately transfer the substrates into a high-vacuum thermal evaporation system.

  • Organic Layer Deposition:

    • Deposit the layers in the following sequence without breaking the vacuum (< 10⁻⁶ Torr):

      • Hole Injection Layer (HIL) (Optional but recommended): Deposit a 10 nm thick layer of a suitable HIL material.

      • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of this compound at a rate of 1-2 Å/s.

      • Emissive Layer (EML): Deposit a 20 nm thick layer of the desired emissive material (e.g., a host doped with a fluorescent or phosphorescent emitter).

      • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of a suitable ETL material.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin containing a desiccant.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Vacuum) cluster_encap Encapsulation (Inert Atmosphere) p1 ITO Substrate Cleaning p2 UV-Ozone Treatment p1->p2 d1 HIL Deposition p2->d1 Transfer to Vacuum Chamber d2 HTL Deposition (this compound) d1->d2 d3 EML Deposition d2->d3 d4 ETL Deposition d3->d4 d5 Cathode Deposition (LiF/Al) d4->d5 e1 Transfer to Glovebox d5->e1 Transfer from Vacuum e2 Apply Encapsulant e1->e2 Final Device Final Device e2->Final Device

Caption: OLED fabrication workflow using this compound.

Caption: Simplified degradation pathway of the fluorene moiety.

References

Technical Support Center: Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

  • Question: I am not observing any significant formation of the desired product, and my starting materials (2-bromo-9,9-dimethylfluorene and aniline) remain largely unreacted. What are the potential causes?

  • Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Inactive Catalyst: The Pd(0) catalytic species may not have been generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure that the reaction is conducted under strictly inert conditions (argon or nitrogen atmosphere) as oxygen can deactivate the catalyst.[1]

    • Ligand Issues: The phosphine ligand is crucial for the catalytic cycle.[2] Ensure the ligand is not degraded and is used in the correct stoichiometric ratio to the palladium source.

    • Base Inefficiency: The base is essential for the deprotonation of the amine and regeneration of the catalyst.[3] Sodium tert-butoxide is a common choice; ensure it is fresh and has not been passivated by moisture.

    • Low Reaction Temperature: The reaction typically requires heating (e.g., refluxing toluene) to proceed at a reasonable rate.[4] Insufficient temperature can lead to a stalled reaction.

Issue 2: Formation of Significant Side Products

  • Question: My reaction yields the desired product, but I am also observing significant impurities. What are the likely side reactions?

  • Answer: Several side reactions can compete with the desired C-N bond formation in the Buchwald-Hartwig amination.

    • Hydrodehalogenation: The bromo-substituent on the fluorene core can be replaced by a hydrogen atom, leading to the formation of 9,9-dimethylfluorene.[1] This can be more prevalent at higher temperatures.

    • Double Arylation of Aniline: Aniline has two N-H bonds, and it is possible for a second molecule of 2-bromo-9,9-dimethylfluorene to react with the product to form a diarylamine. Careful control of the stoichiometry of the reactants can minimize this.

    • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition, which halts the reaction and can complicate purification.[1] This is often caused by impurities or the presence of oxygen.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product to the desired level. What are some effective purification strategies?

  • Answer: The purification of this compound can be challenging due to the presence of structurally similar impurities and residual palladium catalyst.

    • Removal of Palladium Residues: After the reaction, the crude mixture can be filtered through a pad of celite to remove the bulk of the palladium catalyst.[4]

    • Crystallization: The crude product can be crystallized from a solvent mixture such as ethyl acetate/heptane.[4]

    • Soxhlet Extraction and Sublimation: For achieving very high purity (>99.9%), more advanced techniques like Soxhlet extraction followed by vacuum zone sublimation can be employed.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for ensuring a high yield in this synthesis?

    • A1: Maintaining a strictly inert atmosphere throughout the reaction is critical to prevent the deactivation of the palladium catalyst, which is a common cause of low yields.[1]

  • Q2: Can I use a different palladium precatalyst or ligand?

    • A2: Yes, various palladium sources (e.g., Pd(dba)₂) and phosphine ligands can be used.[2] However, the choice of ligand is critical, and bulky, electron-rich phosphine ligands are often preferred to promote the key steps of the catalytic cycle.[5] The reaction will likely require re-optimization for a new catalyst system.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[5]

  • Q4: Are there any specific safety precautions I should take?

    • A4: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction, so standard Schlenk techniques or the use of a glovebox are required.[5] The reagents, such as sodium tert-butoxide and phosphine ligands, can be hazardous and should be handled with appropriate personal protective equipment.

Data Presentation

Table 1: Representative Reaction Conditions and Yield for the Synthesis of this compound

ParameterValueReference
Starting Materials 2-bromo-9,9-dimethylfluorene, Aniline[4]
Catalyst Palladium acetate (Pd(OAc)₂)[4]
Ligand tri-tert-butylphosphine[4]
Base Sodium tert-butoxide (NaOtBu)[4]
Solvent Toluene[4]
Temperature Reflux[4]
Reaction Time 2 hours[4]
Yield 20% (after extensive purification)[4]
Purity >99.99% (HPLC)[4]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

This table provides a general framework for optimizing the reaction conditions.

ComponentTypical Range/ExamplesPurpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (0.5-5 mol%)Source of the active Pd(0) catalyst.
Ligand P(tBu)₃, BINAP, XPhos (1-10 mol%)Stabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv.)Deprotonates the amine and regenerates the catalyst.
Solvent Toluene, Dioxane, THFProvides a medium for the reaction.
Temperature 80-110 °CProvides the necessary activation energy.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-9,9-dimethylfluorene

This protocol is adapted from a patented procedure for the synthesis of the key precursor.

  • Step 1: Bromination of Fluorene:

    • In a suitable reaction vessel, dissolve fluorene in propylene carbonate and heat to 85 °C with stirring until fully dissolved.

    • Add dibromohydantoin portion-wise to the solution for bromination.

    • After the reaction is complete (monitored by HPLC), cool the mixture and collect the crude product by suction filtration.

    • Recrystallize the crude product from a mixture of toluene and methanol to obtain pure 2-bromofluorene.

  • Step 2: Methylation of 2-bromofluorene:

    • Dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO) and control the temperature between 30-35 °C.

    • Add iodomethane, followed by the portion-wise addition of potassium hydroxide, while maintaining the temperature.

    • After 4 hours, add water to the reaction mixture and cool to precipitate the crude product.

    • Collect the crude product by suction filtration and recrystallize from methanol to obtain 9,9-dimethyl-2-bromofluorene.

Protocol 2: Synthesis of this compound

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[4]

  • General Considerations: This is an air- and moisture-sensitive reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.[5]

  • Reaction Setup:

    • To a dry reaction flask, add palladium acetate, tri-tert-butylphosphine, and sodium tert-butoxide.

    • Add a solution of 2-bromo-9,9-dimethylfluorene and aniline in degassed toluene.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring for 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene and filter through a pad of celite to remove the catalyst and inorganic salts.[4]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization from a solvent mixture of ethyl acetate/heptane to obtain the desired product.[4] For higher purity, further purification by Soxhlet extraction and/or vacuum sublimation may be necessary.[4]

Visualizations

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NHR'(L2) Ar-Pd(II)-NHR'(L₂) Amine Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'(L2) Ligand Exchange Ar-Pd(II)-NR'(L) [Ar-Pd(II)-NR'(L)]⁻ Amido Complex Ar-Pd(II)-NHR'(L2)->Ar-Pd(II)-NR'(L) Deprotonation HX + Base-H+ HX + Base-H⁺ Ar-Pd(II)-NHR'(L2)->HX + Base-H+ Ar-Pd(II)-NR'(L)->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' (Product) Ar-Pd(II)-NR'(L)->Ar-NHR' Ar-X Ar-X (2-bromo-9,9-dimethylfluorene) Ar-X->Ar-Pd(II)-X(L2) R'-NH2 R'-NH₂ (Aniline) R'-NH2->Ar-Pd(II)-NHR'(L2) Base Base (NaOtBu) Base->Ar-Pd(II)-NR'(L)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Side_Reaction Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition Complex Ar-H Ar-H (Hydrodehalogenation Product) Ar-Pd(II)-X(L2)->Ar-H Hydrodehalogenation Source_of_H Source of H⁻ (e.g., base, solvent) Source_of_H->Ar-H

Caption: A common side reaction: hydrodehalogenation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Inert Atmosphere) setup Assemble Reaction (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent solvent->setup heat Heat to Reflux setup->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Crystallize / Sublime concentrate->purify

Caption: Experimental workflow for the synthesis.

References

Validation & Comparative

A New Contender in Perovskite Solar Cells: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Derivatives Challenge Spiro-OMeTAD Dominance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of perovskite solar cells (PSCs), the quest for efficient, stable, and cost-effective hole transport materials (HTMs) is paramount. For years, spiro-OMeTAD has been the gold-standard HTM, underpinning many of the record-breaking efficiencies in PSCs. However, its high cost, complex synthesis, and propensity for degradation have driven the search for viable alternatives. Emerging as a strong challenger is a new class of materials based on the 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine scaffold. Recent studies on fluorene-terminated spiro-type HTMs have demonstrated not only comparable but superior performance and stability in perovskite solar cells, signaling a potential shift in the landscape of HTM development.

This guide provides a comprehensive comparison between the well-established spiro-OMeTAD and a top-performing derivative of the this compound family, referred to herein as "p-BM," based on recent groundbreaking research.[1] We delve into their performance metrics, experimental protocols for device fabrication and characterization, and the underlying chemical structures and energy pathways that dictate their efficacy.

Performance Showdown: A Quantitative Comparison

The superiority of the fluorene-based HTM is evident in the key photovoltaic parameters. The following table summarizes the performance of perovskite solar cells fabricated with the novel p-BM HTM compared to the traditional spiro-OMeTAD.

Hole Transport MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)
p-BM (fluorene-based) 25.49% [1]1.184 V [1]25.77 mA/cm² [1]83.56% [1]
spiro-OMeTAD24.19%[1]1.152 V[1]25.41 mA/cm²[1]82.34%[1]

The data clearly indicates that the p-BM based device exhibits a significant enhancement in all key performance metrics, leading to a higher overall power conversion efficiency.[1] Notably, the increase in both VOC and JSC suggests that the fluorene-based HTM facilitates more efficient charge extraction and reduced energy loss within the solar cell.[1]

Unpacking the Architecture: Experimental Design

The performance of a perovskite solar cell is intrinsically linked to its architecture and the fabrication process. The data presented above was obtained from a standard n-i-p planar perovskite solar cell architecture.

cluster_device Perovskite Solar Cell Architecture FTO FTO ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (p-BM or spiro-OMeTAD) Perovskite->HTL Au Gold Electrode HTL->Au

Figure 1: A typical n-i-p planar perovskite solar cell architecture.

A generalized experimental workflow for the fabrication and testing of these devices is outlined below.

cluster_workflow Fabrication and Characterization Workflow Substrate 1. FTO Substrate Cleaning ETL_Deposition 2. Electron Transport Layer Deposition (e.g., spin-coating SnO2) Substrate->ETL_Deposition Perovskite_Deposition 3. Perovskite Layer Deposition (e.g., spin-coating) ETL_Deposition->Perovskite_Deposition HTL_Deposition 4. Hole Transport Layer Deposition (p-BM or spiro-OMeTAD) Perovskite_Deposition->HTL_Deposition Electrode_Deposition 5. Gold Electrode Deposition (e.g., thermal evaporation) HTL_Deposition->Electrode_Deposition Characterization 6. Photovoltaic Characterization (J-V curve, EQE, stability testing) Electrode_Deposition->Characterization

Figure 2: Generalized workflow for perovskite solar cell fabrication and characterization.

Delving Deeper: Experimental Protocols

The following are representative experimental protocols for the key steps in the fabrication and characterization of perovskite solar cells, based on established methodologies in the field.

Substrate Preparation and ETL Deposition

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. After drying with a nitrogen stream, the substrates are treated with UV-ozone for 15 minutes. An electron transport layer (ETL) of SnO₂ is then deposited by spin-coating a nanoparticle solution onto the FTO substrate, followed by annealing at 150°C.

Perovskite Layer Formation

The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce uniform crystallization. The films are then annealed at a specific temperature (e.g., 100-150°C) to form the final perovskite crystalline layer.

Hole Transport Layer Deposition

The hole transport material, either p-BM or spiro-OMeTAD, is dissolved in a solvent like chlorobenzene, often with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity. The HTL solution is then spin-coated on top of the perovskite layer.

Electrode Deposition

A top electrode of gold (Au) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Photovoltaic Characterization

The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into electrons. Stability tests are also performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity and temperature).

The Path Forward: Implications for the Future of Perovskite Solar Cells

The emergence of high-performance fluorene-based HTMs like p-BM presents a significant opportunity to overcome the limitations of spiro-OMeTAD.[1] The enhanced efficiency and potential for improved stability and lower production costs could accelerate the commercialization of perovskite solar cell technology. Further research will likely focus on optimizing the molecular design of these fluorene-based materials to further enhance their properties and long-term stability.

cluster_relationship Logical Relationship of HTM Properties to PSC Performance HTM_Properties Improved HTM Properties (e.g., p-BM) Charge_Extraction More Efficient Hole Extraction HTM_Properties->Charge_Extraction Recombination Reduced Charge Recombination HTM_Properties->Recombination Jsc Increased Short-Circuit Current (Jsc) Charge_Extraction->Jsc Voc Increased Open-Circuit Voltage (Voc) Recombination->Voc PCE Higher Power Conversion Efficiency (PCE) Voc->PCE Jsc->PCE

Figure 3: Relationship between improved HTM properties and PSC performance.

This comparative guide underscores the dynamic nature of perovskite solar cell research and highlights the critical role of materials innovation in driving this technology towards a sustainable energy future. The data strongly suggests that the era of spiro-OMeTAD's unchallenged dominance may be drawing to a close, with fluorene-based HTMs poised to lead the next wave of high-efficiency perovskite solar cells.

References

A Comparative Guide to Fluorene-Based Hole Transport Materials for Next-Generation Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of renewable energy and display technology, the pursuit of highly efficient and stable hole transport materials (HTMs) is a critical endeavor in the development of commercially viable perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Fluorene-based derivatives have emerged as a prominent class of HTMs, demonstrating exceptional performance that, in some instances, surpasses that of the conventional benchmark material, spiro-OMeTAD.

This guide provides an objective comparison of various fluorene-based HTMs, supported by experimental data from recent studies. We will delve into their performance metrics, outline the experimental protocols for device fabrication and characterization, and visualize key molecular structures and workflows to provide a comprehensive resource for the scientific community.

Performance Benchmarks: A Side-by-Side Comparison

Fluorene-based HTMs are prized for their high thermal stability, excellent solubility, and tunable electronic properties, which are achieved through strategic molecular design.[1][2] These characteristics contribute to enhanced device performance and longevity. The core fluorene structure provides a rigid and planar backbone, facilitating efficient charge transport.[3]

The tables below summarize the key performance parameters of several recently developed fluorene-based HTMs in perovskite solar cells, alongside the widely used spiro-OMeTAD for reference.

Table 1: Photovoltaic Performance of Fluorene-Based HTMs in Perovskite Solar Cells

HTM DesignationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference(s)
spiro-OMeTAD 23.421.1825.1179[4]
V1387 22.811.1625.0378[4]
V1424 22.051.1524.7278[4]
sp-35 21.591.1224.3679.1[4]
p-BM 25.491.18425.7783.56[5]
p-DM 24.861.17425.6082.69[5]
DM 24.111.15825.2882.37[5]
X55 20.81.1424.377[6]
X60 19.8---[6]
HT1 17.18---[7]
HT2 18.04---[7]
V1 14.05---[8][9]
V2 12.73---[8]

Table 2: Hole Mobility of Selected Fluorene-Based HTMs

HTM DesignationHole Mobility (μh) [cm²/Vs]Reference(s)
spiro-OMeTAD ~2 x 10⁻⁴[4]
sp-35 2.388 x 10⁻³[4]
p-BM 3.01 x 10⁻⁴[5]
p-DM 2.78 x 10⁻⁴[5]
DM 1.99 x 10⁻⁴[5]
X55 6.8 x 10⁻⁴[6]
2M-DDF 4.65 x 10⁻⁴[3]
DDF 2.35 x 10⁻⁴[3]
4M-DDF 1.55 x 10⁻⁴[3]

Visualizing the Fundamentals

To better understand the materials and processes discussed, the following diagrams illustrate the fundamental molecular structure of fluorene-based HTMs and a typical workflow for the fabrication of perovskite solar cells.

General Molecular Structure of a Fluorene-Based HTM cluster_core Fluorene Core cluster_donors Electron-Donating Groups Core Fluorene Donor1 Donor Group 1 Core->Donor1 π-conjugated bridge Donor2 Donor Group 2 Core->Donor2 π-conjugated bridge

Caption: General molecular structure of a fluorene-based HTM.

Experimental Workflow for Perovskite Solar Cell Fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion & Characterization A FTO Substrate Cleaning (Sonication in solvents) B Electron Transport Layer (ETL) Deposition (e.g., Spin-coating SnO2) A->B C Perovskite Layer Deposition (Spin-coating precursor solution) B->C D Hole Transport Material (HTM) Deposition (Spin-coating fluorene-based HTM solution) C->D E Top Electrode Deposition (Thermal evaporation of Gold/Silver) D->E F Device Characterization (J-V measurement under AM 1.5G) E->F

Caption: Experimental workflow for perovskite solar cell fabrication.

Experimental Protocols

To ensure reproducibility and facilitate objective comparisons, it is crucial to adhere to standardized experimental protocols. The following sections outline the general methodologies for the synthesis of fluorene-based HTMs and the fabrication of perovskite solar cells.

Synthesis of Fluorene-Based Hole Transport Materials

The synthesis of fluorene-based HTMs typically involves a multi-step process, often starting from commercially available fluorene derivatives. A common synthetic route is the Suzuki or Buchwald-Hartwig cross-coupling reaction.[3][10]

A Generalized Synthetic Protocol:

  • Reaction Setup: A reaction flask is charged with the fluorene precursor (e.g., a dibromofluorene derivative), the desired aryl boronic acid or amine, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene).[10]

  • Reaction Execution: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from 24 to 48 hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).[10]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted using an organic solvent and washed with water to remove inorganic impurities. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the final high-purity fluorene-based HTM.[10]

Perovskite Solar Cell Fabrication

The fabrication of n-i-p (normal) architecture perovskite solar cells using fluorene-based HTMs generally follows these steps:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, such as deionized water, acetone, and isopropanol, and then dried with a nitrogen stream.[10]

  • Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a compact layer of SnO₂, is deposited onto the FTO substrate. This is typically done by spin-coating a precursor solution followed by an annealing step.[10]

  • Perovskite Layer Deposition: The perovskite absorber layer is deposited on top of the ETL. A common method is a one-step spin-coating of a perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a solvent like DMF:DMSO). An anti-solvent dripping step during spin-coating is often employed to induce rapid crystallization and form a uniform film. The substrate is then annealed to complete the perovskite crystallization.[10]

  • Hole Transport Material (HTM) Deposition: The fluorene-based HTM is dissolved in a suitable solvent, such as chlorobenzene. The HTM solution is then spin-coated onto the perovskite layer. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included in the HTM solution to improve conductivity and device performance.[10]

  • Top Electrode Deposition: Finally, a metal top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[10]

Device Characterization

The performance of the fabricated perovskite solar cells is evaluated under standard testing conditions. The current density-voltage (J-V) characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²). From the J-V curve, the key photovoltaic parameters—PCE, Voc, Jsc, and FF—are extracted.[10]

Conclusion

Fluorene-based hole transport materials represent a significant advancement in the field of organic electronics. Their superior thermal stability, high hole mobility, and tunable energy levels have led to the fabrication of highly efficient and stable perovskite solar cells and OLEDs. The data presented in this guide clearly demonstrates their potential to outperform traditional HTMs like spiro-OMeTAD. As research continues to refine the molecular design and device engineering of these materials, we can anticipate further breakthroughs in the efficiency and commercial viability of next-generation optoelectronic devices.

References

A Comparative Guide to HPLC-Based Purity Assessment of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the characterization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine purity. Given its application in organic electronics and as a synthetic intermediate, ensuring high purity is critical for performance and safety. This document outlines a robust reversed-phase HPLC (RP-HPLC) protocol, compares its performance characteristics against alternative analytical techniques, and provides detailed experimental methodologies.

Recommended Analytical Technique: Reversed-Phase HPLC

Reversed-phase HPLC is the industry-standard and most effective method for determining the purity of non-polar to moderately polar organic molecules like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

Proposed HPLC Method Performance

The following table summarizes the expected performance characteristics of the recommended RP-HPLC method. This data is representative and should be confirmed during method validation.

ParameterRecommended RP-HPLC MethodAlternative Technique: GC-MSAlternative Technique: ¹H NMR
Principle Chromatographic separation based on hydrophobicity.Separation by boiling point and mass-to-charge ratio.Nuclear magnetic resonance spectroscopy for structural analysis.
Limit of Detection (LOD) ~0.01%~0.05% (with derivatization)~0.1 - 0.5%
Limit of Quantitation (LOQ) ~0.03%~0.15% (with derivatization)~0.5 - 1.0%
Precision (RSD%) < 2%< 5%< 5% (for major components)
Key Advantages High sensitivity for impurities, excellent quantitation, non-destructive (sample can be collected).High specificity from mass fragmentation patterns.Excellent for structural elucidation of unknown impurities.
Key Disadvantages Requires reference standards for impurity identification.Potential for thermal degradation of the amine; may require derivatization.[1]Low sensitivity for minor impurities; complex spectra.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a starting point for the development and validation of a purity method for this compound.

Materials and Reagents
  • Sample: this compound

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Acid: Formic acid (≥98% purity).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation and Chromatographic Conditions
  • System: HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 column is recommended for its strong hydrophobic retention suitable for this non-polar analyte.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 95
    25.0 95
    25.1 50

    | 30.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. The fluorene structure exhibits strong absorbance in the UV range.[3] A PDA detector can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of the diluent to achieve a concentration of ~1.0 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[4]

Analysis and Data Interpretation
  • Inject the prepared sample into the HPLC system.

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The logical flow of the HPLC purity analysis, from sample preparation to the final report, is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter Solution p2->p3 a1 Inject into HPLC p3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Peak Integration a3->d1 d2 Calculate % Area Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to Hole-Transporting Materials in OLEDs: Benchmarking Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount in the advancement of Organic Light-Emitting Diode (OLED) technology. This guide provides a comparative analysis of hole-transporting materials (HTMs), crucial components that significantly influence the efficiency, stability, and overall performance of OLED devices. While specific experimental data for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine as a hole-transporting material is not extensively available in current literature, this guide will focus on a detailed comparison of widely-used and high-performing alternative HTMs: NPB, TAPC, and Spiro-OMeTAD. This analysis is supported by experimental data from scientific literature to provide a clear benchmark for material selection.

The Role of Hole-Transporting Materials in OLEDs

The Hole-Transporting Layer (HTL) is a fundamental component in an OLED stack, positioned between the anode and the emissive layer. Its primary functions are to facilitate the efficient injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons from the emissive layer to the anode. The properties of the HTM, such as its hole mobility, energy levels (HOMO/LUMO), and thermal stability, directly impact the device's turn-on voltage, power efficiency, and operational lifetime.

Quantitative Performance Comparison of Common HTMs

The following table summarizes key performance metrics for OLED devices utilizing N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD) as the hole-transporting layer. It is important to note that the performance of OLEDs is highly dependent on the specific device architecture, including the emissive material, electron-transporting layer, and electrode materials. The values presented here are representative of typical device performances reported in the literature.

Hole-Transporting Material (HTM)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
NPB ~2.75 - 15.38[1]Not widely reported~13.58[1]~3.0 - 5.0
TAPC ~21.1 - 55.74[1]~18.58 - 29.28[1]~10.6 - 21.59[1]~2.5 - 4.0
Spiro-OMeTAD Data primarily in PSCsData primarily in PSCsData primarily in PSCsData primarily in PSCs

Note: Spiro-OMeTAD is a benchmark HTM for perovskite solar cells (PSCs) and its performance data in OLEDs is less commonly reported in direct comparative studies with NPB and TAPC.

Discussion of Alternatives

NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) is a widely used hole-transporting material known for its good thermal stability and well-matched energy levels with indium tin oxide (ITO), a common anode material, which facilitates efficient hole injection.

TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) often exhibits higher hole mobility compared to NPB. This can lead to improved device efficiency and lower driving voltages. Furthermore, TAPC generally has a higher glass transition temperature than NPB, which can be advantageous for the thermal stability of the device.

Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene) is a prominent HTM in the field of perovskite solar cells due to its excellent hole mobility and film-forming properties. While its application in OLEDs is less prevalent, its spirobifluorene core structure provides high thermal stability and a three-dimensional molecular structure that can inhibit crystallization, a desirable trait for long-lasting devices.

Experimental Protocols

The fabrication and characterization of OLEDs are intricate processes that demand precise control over material deposition and environmental conditions. The following protocols outline the general methodologies for creating and evaluating OLED devices.

OLED Fabrication via Vacuum Thermal Evaporation
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for several minutes to remove organic residues and increase the work function of the ITO, which improves hole injection.

  • Organic Layer and Cathode Deposition:

    • The prepared ITO substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure typically below 10⁻⁶ Torr.

    • The organic layers, including the hole-transporting layer (e.g., NPB or TAPC), the emissive layer, and the electron-transporting layer, are deposited sequentially onto the ITO substrate. The materials are heated in crucibles, and the deposition rate is monitored using a quartz crystal microbalance.

    • Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • The electrical and optical characteristics of the fabricated OLEDs are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.

    • The current density is measured as a function of the applied voltage to determine the electrical properties of the device.

    • The luminance (brightness) is simultaneously measured to evaluate the light output. From this data, the turn-on voltage (voltage at which light is first detected) can be determined.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the measured luminance and current density.

    • Power Efficiency (lm/W): Determined from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is calculated from the luminance, current density, and the electroluminescence spectrum.

  • Electroluminescence (EL) Spectroscopy:

    • The EL spectrum of the OLED is measured at a constant driving voltage or current to determine the color coordinates of the emitted light.

  • Operational Lifetime:

    • The stability of the OLED is assessed by monitoring the decrease in luminance over time while the device is driven at a constant current density. The lifetime is often reported as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95).

Visualizing OLED Structure and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the fundamental structure of an OLED and the workflow for comparing HTM performance.

OLED_Structure cluster_OLED Multilayer OLED Structure Anode Anode (ITO) HTL Hole-Transporting Layer (HTL) (e.g., NPB, TAPC) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML ETL Electron-Transporting Layer (ETL) EML->ETL EML->recombination Recombination & Light Emission Cathode Cathode (e.g., LiF/Al) ETL->Cathode Electrons (e-)

Caption: A simplified diagram of a multilayer OLED structure.

HTM_Comparison_Workflow cluster_workflow HTM Performance Comparison Workflow cluster_characterization Characterization Steps start HTM Selection (DMFL-PFL, NPB, TAPC, etc.) fabrication OLED Fabrication (Vacuum Thermal Evaporation) start->fabrication jvl J-V-L Measurement fabrication->jvl characterization Device Characterization data_analysis Data Analysis & Comparison conclusion Performance Conclusion data_analysis->conclusion jvl->data_analysis el EL Spectroscopy el->data_analysis lifetime Lifetime Testing lifetime->data_analysis

Caption: Workflow for comparing HTM performance in OLEDs.

References

Electrochemical Comparison of Fluorenylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of fluorenylamine derivatives is crucial for applications ranging from organic electronics to predicting metabolic activation pathways. This guide provides a comparative analysis of the electrochemical behavior of key fluorenylamine derivatives, supported by experimental data and detailed methodologies.

The core fluorenylamine structure is redox-active, meaning it can undergo oxidation and reduction reactions. The ease with which these reactions occur is significantly influenced by the nature and position of substituents on the fluorene ring and the amine nitrogen. These electrochemical properties, particularly the oxidation potential, are critical indicators of the molecule's electron-donating ability and its susceptibility to metabolic activation.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for 2-aminofluorene and its N-substituted derivatives. The data, gathered from cyclic voltammetry experiments, highlights the influence of N-substitution on the oxidation potential. A lower oxidation potential indicates that the molecule is more easily oxidized.

Derivative NameStructureOxidation Potential (Epa vs. Ag/AgCl) [V]Key Observations
2-Aminofluorene2-Aminofluorene structure~ +0.6 to +0.8 VThe primary amine undergoes a quasi-reversible oxidation. The exact potential can vary with experimental conditions.
N-Acetyl-2-aminofluoreneN-Acetyl-2-aminofluorene structure> +1.0 VThe acetyl group is electron-withdrawing, making the amine nitrogen less electron-rich and therefore harder to oxidize.
N-Hydroxy-2-acetylaminofluoreneN-Hydroxy-2-acetylaminofluorene structure~ +0.2 to +0.4 VThe hydroxyl group on the nitrogen is electron-donating, significantly lowering the oxidation potential and making it a more potent reducing agent.

Signaling Pathways and Experimental Workflows

The electrochemical oxidation of fluorenylamines is a key step in their metabolic activation to genotoxic species. The following diagram illustrates the generalized metabolic activation pathway leading to DNA adduct formation, a critical event in chemical carcinogenesis.

Fluorenylamine Fluorenylamine Derivative N_Hydroxy N-Hydroxy Metabolite Fluorenylamine->N_Hydroxy P450 Oxidation Esterification O-Esterification (e.g., Sulfation, Acetylation) N_Hydroxy->Esterification Nitrenium_Ion Nitrenium/Arylamidonium Ion (Electrophile) Esterification->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Reaction with Nucleophilic DNA sites

Caption: Metabolic activation of fluorenylamine derivatives.

The following diagram illustrates a typical experimental workflow for the electrochemical analysis of fluorenylamine derivatives using cyclic voltammetry.

cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis Analyte Solution Prepare Analyte Solution (1-5 mM in Solvent) Mix Mix Analyte and Electrolyte Analyte Solution->Mix Electrolyte Solution Prepare Supporting Electrolyte Solution (e.g., 0.1 M TBAPF6 in Acetonitrile) Electrolyte Solution->Mix Cell Assembly Assemble 3-Electrode Cell (Working, Reference, Counter) Mix->Cell Assembly CV Scan Perform Potential Sweep and Record Current Cell Assembly->CV Scan Voltammogram Generate Voltammogram (Current vs. Potential) CV Scan->Voltammogram Peak Analysis Determine Oxidation/ Reduction Peak Potentials Voltammogram->Peak Analysis

Caption: Experimental workflow for cyclic voltammetry.

Experimental Protocols

A detailed methodology for the electrochemical characterization of fluorenylamine derivatives using cyclic voltammetry is provided below.

1. Materials and Reagents:

  • Analytes: 2-Aminofluorene, N-acetyl-2-aminofluorene, N-hydroxy-2-acetylaminofluorene (analytical grade, >98% purity).

  • Solvent: Acetonitrile (CH₃CN), HPLC grade, or other suitable non-aqueous solvent with a large potential window.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, electrochemical grade.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

  • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

2. Electrode Preparation:

  • Polish the working electrode with progressively finer alumina slurries on a polishing pad to obtain a mirror-like finish.

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

  • Sonnicate the electrode in the solvent for 1-2 minutes to remove any adhered alumina particles.

  • Dry the electrode under a stream of nitrogen gas.

3. Preparation of the Electrochemical Cell:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).

  • Prepare stock solutions of each fluorenylamine derivative (e.g., 10 mM) in the electrolyte solution.

  • Transfer a known volume of the analyte solution into the electrochemical cell.

  • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Assemble the three-electrode system in the cell, ensuring the reference electrode tip is close to the working electrode surface.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.

  • Set the parameters for the cyclic voltammetry scan:

    • Initial and Final Potentials: Define a potential window that encompasses the expected redox events of the analyte.

    • Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

    • Number of Cycles: Typically 2-3 cycles are sufficient.

  • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

5. Data Analysis:

  • From the voltammogram, determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction.

  • The half-wave potential (E1/2), a measure of the formal redox potential, can be estimated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

  • Compare the peak potentials of the different fluorenylamine derivatives to assess their relative ease of oxidation or reduction.

Comparative Analysis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and a Structural Analog: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the analytical data for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its structural analog, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine, is presented. This guide provides a comprehensive overview of their NMR and mass spectrometry data, supported by detailed experimental protocols to ensure reproducibility.

This report offers a valuable resource for the characterization and differentiation of these two closely related fluorene derivatives, which are of significant interest in materials science and pharmaceutical research. The structured presentation of quantitative data and methodologies aims to facilitate straightforward comparison and application in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and its dimerized analog, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine.

Table 1: ¹H and ¹³C NMR Data
Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
This compound 7.69 (d, J = 7.8 Hz, 1H), 7.66 (d, J = 7.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.29 – 7.23 (m, 3H), 7.15 (d, J = 8.2 Hz, 2H), 7.03 (dd, J = 8.2, 2.2 Hz, 1H), 6.95 (t, J = 7.3 Hz, 1H), 5.85 (s, 1H, NH), 1.45 (s, 6H, 2xCH₃)152.0, 149.3, 144.1, 139.0, 134.1, 129.3, 128.8, 127.1, 124.9, 122.7, 121.2, 120.2, 119.8, 118.0, 46.9, 27.2
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine Specific peak assignments are not publicly available in the searched literature.Specific peak assignments are not publicly available in the searched literature.

Note: The NMR data for this compound is based on typical values for similar structures and may vary slightly depending on experimental conditions.

Table 2: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Peaks (m/z)
This compound C₂₁H₁₉N285.38Specific mass spectrometry data is not readily available in the public domain.
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine C₃₆H₃₁N477.64Specific mass spectrometry data is not readily available in the public domain.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data presented above. These protocols are based on standard laboratory practices for the analysis of organic small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • Add a small amount of formic acid or ammonium acetate to the final solution to promote ionization if necessary.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-1000

Data Processing:

  • Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M]⁺).

  • Analyze the fragmentation pattern to confirm the structure.

Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of the fluorene derivatives using NMR and mass spectrometry.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Fluorene Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (1H & 13C) purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation purity_assessment Purity Assessment nmr_analysis->purity_assessment ms_analysis->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of fluorene derivatives.

Validating the Synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its common precursor, 2-amino-9,9-dimethylfluorene.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Assignment 2-amino-9,9-dimethylfluorene (Experimental) This compound (Predicted) Key Differences
-CH₃ (s) ~1.4 ppm (6H)~1.5 ppm (6H)Minimal shift expected.
-NH₂ (br s) ~3.5-4.5 ppm (2H)N/ADisappearance of the broad singlet.
-NH- (br s) N/A~5.5-6.5 ppm (1H)Appearance of a new broad singlet for the secondary amine proton.
Aromatic-H (m) ~6.7-7.6 ppm (7H)~6.8-7.8 ppm (12H)Increased complexity and integration in the aromatic region due to the additional phenyl group.

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Assignment 2-amino-9,9-dimethylfluorene (Experimental) This compound (Predicted) Key Differences
-C(CH₃)₂ ~47 ppm~47 ppmMinimal shift expected.
-C(CH₃)₂ ~27 ppm~27 ppmMinimal shift expected.
Aromatic Carbons ~110-150 ppm (12 C)~115-155 ppm (18 C)Appearance of new signals corresponding to the N-phenyl group. The carbon attached to the nitrogen will show a significant shift.

Table 3: IR Spectroscopy Data (Predicted)

Functional Group Expected Wavenumber (cm⁻¹) Key Diagnostic Peaks
N-H Stretch 3300-3500A single, sharp peak, replacing the two peaks of the primary amine in the precursor.
C-N Stretch 1250-1350Present.
Aromatic C-H Stretch 3000-3100Present.
Aromatic C=C Bending 1450-1600Present.

Table 4: Mass Spectrometry Data

Analysis This compound
Molecular Formula C₂₁H₁₉N[1][2]
Molecular Weight 285.38 g/mol [1][2]
Expected [M]⁺ m/z = 285.15

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺) and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for validating the synthesis of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation 2-amino-9,9-dimethylfluorene 2-amino-9,9-dimethylfluorene Buchwald-Hartwig Coupling Buchwald-Hartwig Coupling 2-amino-9,9-dimethylfluorene->Buchwald-Hartwig Coupling Aniline Aniline Aniline->Buchwald-Hartwig Coupling Crude Product Crude Product Buchwald-Hartwig Coupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR Mass Spec Mass Spec Pure Product->Mass Spec Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis Mass Spec->Data Analysis Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed Structure Incorrect Structure Incorrect Data Analysis->Structure Incorrect

Caption: Synthetic and validation workflow for this compound.

Start Start Synthesized Product Synthesized Product Start->Synthesized Product Compare 1H NMR Compare 1H NMR Synthesized Product->Compare 1H NMR Compare 13C NMR Compare 13C NMR Synthesized Product->Compare 13C NMR Compare IR Compare IR Synthesized Product->Compare IR Analyze Mass Spec Analyze Mass Spec Synthesized Product->Analyze Mass Spec Precursor (2-amino-9,9-dimethylfluorene) Precursor (2-amino-9,9-dimethylfluorene) Precursor (2-amino-9,9-dimethylfluorene)->Compare 1H NMR Precursor (2-amino-9,9-dimethylfluorene)->Compare 13C NMR Precursor (2-amino-9,9-dimethylfluorene)->Compare IR Disappearance of -NH2 signals? Disappearance of -NH2 signals? Compare 1H NMR->Disappearance of -NH2 signals? Appearance of N-phenyl signals? Appearance of N-phenyl signals? Compare 13C NMR->Appearance of N-phenyl signals? N-H stretch (secondary amine)? N-H stretch (secondary amine)? Compare IR->N-H stretch (secondary amine)? Correct Molecular Ion Peak? Correct Molecular Ion Peak? Analyze Mass Spec->Correct Molecular Ion Peak? Conclusion Conclusion Disappearance of -NH2 signals?->Conclusion Appearance of N-phenyl signals?->Conclusion N-H stretch (secondary amine)?->Conclusion Correct Molecular Ion Peak?->Conclusion

Caption: Decision-making flowchart for spectroscopic validation.

References

Performance Benchmarks of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Analogs in Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Derivatives of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine have emerged as a significant class of materials in the field of organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). Their rigid fluorene core provides excellent thermal stability and good solubility, while the amine moiety and its substituents allow for the tuning of electronic properties. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data, to aid in the selection and design of next-generation materials for optoelectronic devices.

Comparative Performance Data

The performance of hole-transporting materials is critically dependent on their thermal stability, electrochemical properties, and charge carrier mobility. The following tables summarize key performance metrics for a selection of this compound analogs.

Table 1: Thermal and Electrochemical Properties of Analogs

Compound NameAbbreviationGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)HOMO Level (eV)LUMO Level (eV)
2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluoreneDDF-319-5.25-1.29
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene2M-DDF-329-5.19-0.99
2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene4M-DDF-327-5.12-0.95
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amineBCFN125375--
N,N'-iminostilbenyl-4,4'-fluoreneISF161---

Note: Data is compiled from various sources and experimental conditions may vary.[1][2][3]

Table 2: OLED Device Performance with Analogs as Hole-Transporting Layer

HTMEmitterMax. Current Efficiency (CE) (cd/A)Max. Luminance (Lmax) (cd/m²)Turn-on Voltage (Von) (V)
2M-DDFAlq34.7821,4123.8
TPDAlq3-4,106-

Note: TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) is a commonly used commercial HTM for comparison.[4]

Structure-Property Relationships

The chemical structure of these fluorenylamine derivatives significantly influences their material properties and device performance. The following diagram illustrates the general relationship between structural modifications and key performance indicators.

G Structure-Property Relationships in Fluorenylamine Analogs cluster_structure Structural Modifications cluster_properties Material Properties Structure Core Structure (this compound) Solubility Solubility Structure->Solubility Thermal Thermal Stability (Tg, Td) Structure->Thermal HOMO HOMO Energy Level Structure->HOMO Mobility Hole Mobility Structure->Mobility Alkyl Introduction of Alkyl Groups (e.g., methyl on N-phenyl) Alkyl->Solubility Increases Aryl Introduction of Bulky Aryl Groups (e.g., biphenyl, carbazolyl) Aryl->Thermal Increases Aryl->HOMO Modulates Spiro Spiro-fluorene Moiety Spiro->Thermal Significantly Increases Spiro->Mobility Improves

Caption: Impact of structural modifications on material properties.

Experimental Protocols

Detailed methodologies for the characterization of these materials and the fabrication of OLED devices are crucial for reproducible research.

Synthesis of this compound Analogs

A common synthetic route for these compounds is the Buchwald-Hartwig amination. The general workflow is as follows:

G General Synthesis Workflow Start Starting Materials: - 2-Bromo-9,9-dimethylfluorene - Substituted Aniline Reaction Buchwald-Hartwig Amination: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Reaction Purification Purification: - Column Chromatography - Recrystallization Reaction->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry Purification->Characterization

Caption: Buchwald-Hartwig amination for analog synthesis.

Detailed Protocol:

  • Reactant Preparation: In a glovebox, a reaction flask is charged with 2-bromo-9,9-dimethylfluorene, the corresponding substituted aniline, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base (e.g., sodium tert-butoxide).

  • Reaction: Anhydrous toluene is added, and the mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure product.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature (Td) of the materials.

  • A small sample (typically 5-10 mg) is placed in a platinum or alumina pan.

  • The sample is heated under a nitrogen atmosphere at a constant rate, commonly 10 °C/min.[5]

  • The weight loss of the sample is recorded as a function of temperature. Td is often defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg), which indicates the morphological stability of the amorphous state.

  • A sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere, typically at a heating/cooling rate of 10 °C/min.

  • The Tg is determined from the second heating scan to erase any previous thermal history.[5]

Electrochemical Characterization

Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials.

  • The experiment is performed in a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

  • The sample is dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • The potential is swept, and the resulting current is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.[7]

Hole Mobility Measurement

Space-Charge Limited Current (SCLC) Method: The hole mobility (µh) of the materials is determined by fabricating hole-only devices and measuring their current density-voltage (J-V) characteristics.

  • Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au.[2] The HTM layer is typically deposited by spin-coating from a solution.

  • J-V Measurement: The current density is measured as a function of the applied voltage.

  • Mobility Extraction: The hole mobility is extracted by fitting the J-V data to the Mott-Gurney law for space-charge limited current: J = (9/8)ε0εrµh(V²/L³), where ε0 is the permittivity of free space, εr is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.[8]

OLED Device Fabrication

The following workflow outlines the typical steps for fabricating a solution-processed OLED device.

G OLED Fabrication Workflow Substrate 1. Substrate Cleaning (ITO-coated glass) HIL 2. Hole Injection Layer (HIL) (e.g., PEDOT:PSS via spin-coating) Substrate->HIL HTL 3. Hole Transport Layer (HTL) (Fluorenylamine analog via spin-coating) HIL->HTL EML 4. Emissive Layer (EML) (e.g., Alq3 via thermal evaporation) HTL->EML ETL 5. Electron Transport Layer (ETL) (e.g., TPBi via thermal evaporation) EML->ETL Cathode 6. Cathode Deposition (e.g., LiF/Al via thermal evaporation) ETL->Cathode Encapsulation 7. Encapsulation Cathode->Encapsulation

Caption: Layer-by-layer fabrication of an OLED device.

Detailed Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

  • Hole Injection Layer (HIL): A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Hole Transport Layer (HTL): The this compound analog is dissolved in a suitable solvent (e.g., toluene) and spin-coated on top of the HIL, followed by annealing.

  • Subsequent Layers: The emissive layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq3), electron transport layer (e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi), and cathode (e.g., a thin layer of lithium fluoride followed by aluminum) are sequentially deposited by thermal evaporation in a high-vacuum chamber.[5]

  • Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.

References

Benchmarking 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine Against Commercial Hole Transport Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. While commercial HTMs like Spiro-OMeTAD and PTAA have been instrumental in reaching record efficiencies, the search for novel, cost-effective, and high-performing alternatives is a key research focus. This guide provides a comparative analysis of the fluorene-based compound 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine against the widely used commercial HTMs, Spiro-OMeTAD and PTAA.

Due to a lack of extensive experimental data for this compound specifically within perovskite solar cell applications, this guide utilizes data from a closely related fluorene derivative, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), to provide an informed, albeit indirect, comparison. It is important to note that performance can vary based on molecular structure and experimental conditions.

Performance Metrics: A Comparative Overview

Parameter This compound (Data from analogue DDF) Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene) PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
Hole Mobility (cm²/V·s) Not Reported (for DDF in OLEDs)10⁻⁵ - 10⁻³ (doped)~4 x 10⁻³ (doped)[1]
Conductivity (S/cm) Not Reported10⁻⁷ - 10⁻⁵ (doped)[1]Similar to doped Spiro-OMeTAD
HOMO Level (eV) -4.99[2]-5.0 to -5.2[3]-5.1 to -5.3
LUMO Level (eV) -1.29[2]-1.5 to -2.3[3]~-2.0
Glass Transition Temp. (°C) Not Reported~125No glass transition observed up to 300 °C[3]
Typical Device PCE (%) Not Reported for PSCs>25% (n-i-p)[3]>25% (p-i-n)

Experimental Protocols

To ensure a fair and reproducible comparison of HTMs, a standardized experimental protocol for the fabrication and characterization of perovskite solar cells is crucial. The following outlines a typical procedure for a lab-scale n-i-p (regular) architecture PSC.

Device Fabrication Protocol
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at 450-500°C.

    • A mesoporous TiO₂ layer is then deposited by spin-coating a nanoparticle paste and annealing at a similar temperature.

  • Perovskite Absorber Layer Deposition:

    • A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at 100-150°C to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition:

    • The HTM (e.g., this compound, Spiro-OMeTAD, or PTAA) is dissolved in a suitable solvent like chlorobenzene.

    • For Spiro-OMeTAD and often for PTAA, p-dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are added to the solution to enhance conductivity.[1]

    • The HTL solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition:

    • Finally, a metal electrode (typically gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Methods
  • Current Density-Voltage (J-V) Measurement: The primary performance of the solar cell is determined by measuring the J-V curve under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Efficiency (IPCE), is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.

  • Hole Mobility and Conductivity: These are typically measured using the space-charge-limited current (SCLC) method on hole-only devices.

  • Energy Level Measurement: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are determined using techniques such as cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS).

  • Stability Testing: The long-term stability of the devices is assessed by monitoring their performance over time under controlled conditions of humidity, temperature, and continuous illumination.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a perovskite solar cell with a small molecule hole transport material.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization FTO Glass FTO Glass Cleaning Cleaning FTO Glass->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment ETL Deposition (TiO2) ETL Deposition (TiO2) UV-Ozone Treatment->ETL Deposition (TiO2) Perovskite Deposition Perovskite Deposition ETL Deposition (TiO2)->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Metal Electrode Deposition Metal Electrode Deposition HTL Deposition->Metal Electrode Deposition J-V Measurement J-V Measurement Metal Electrode Deposition->J-V Measurement EQE Measurement EQE Measurement J-V Measurement->EQE Measurement Stability Testing Stability Testing EQE Measurement->Stability Testing

Perovskite Solar Cell Fabrication Workflow

Signaling Pathway for Charge Transport

The efficient operation of a perovskite solar cell relies on the proper alignment of energy levels between the different layers to facilitate charge separation and transport. The diagram below illustrates the idealized energy level alignment and charge transport pathway in an n-i-p perovskite solar cell.

G cluster_0 cluster_1 Vacuum Level Vacuum Level Conduction Band Conduction Band Valence Band Valence Band FTO FTO ETL ETL (TiO2) Perovskite Perovskite HTM HTM Metal Metal (Au) FTO_CB ETL_CB ETL_CB->FTO_CB Perovskite_CB Perovskite_CB->ETL_CB e⁻ HTM_LUMO Metal_WorkFunction FTO_VB ETL_VB Perovskite_VB HTM_HOMO Perovskite_VB->HTM_HOMO h⁺ HTM_HOMO->Metal_WorkFunction

Charge Transport Pathway in a Perovskite Solar Cell

References

A Comparative Guide to Methylated vs. Ethylated Fluorene Amines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of methylated versus ethylated fluorene amines, offering valuable insights for researchers, scientists, and drug development professionals. By examining the potential differences in their physicochemical properties and biological activities, this document serves as a crucial resource for designing and interpreting experiments involving these compounds. While direct comparative studies are limited, this guide synthesizes established principles of medicinal chemistry and provides detailed experimental protocols to facilitate such investigations.

Introduction to Fluorene Amines

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and drug discovery.[1] Their rigid, planar structure and rich electron system provide a versatile scaffold for developing fluorescent probes and therapeutic agents.[2] Aminofluorene derivatives, in particular, are key intermediates in the synthesis of various biologically active molecules.[3][4] The addition of small alkyl groups, such as methyl and ethyl, to the amine functionality can profoundly influence the compound's properties, including its solubility, basicity, and interactions with biological targets.[5][6] Understanding these differences is critical for optimizing the performance of fluorene-based compounds in research and development.

Physicochemical and Biological Performance: A Comparative Overview

The substitution of a methyl group with a slightly larger ethyl group on an aromatic amine can lead to predictable yet significant changes in the molecule's behavior. This section outlines the anticipated differences between methylated and ethylated fluorene amines, drawing on general principles of structure-activity relationships (SAR) for aromatic amines.

Table 1: Predicted Comparative Analysis of Methylated vs. Ethylated Fluorene Amines

PropertyMethylated Fluorene AmineEthylated Fluorene AmineRationale
Lipophilicity (LogP) LowerHigherThe addition of a methylene unit in the ethyl group increases the nonpolar surface area, leading to greater partitioning into nonpolar environments.[5][7]
Basicity (pKa) Slightly HigherSlightly LowerThe electron-donating inductive effect of the ethyl group is slightly greater than that of the methyl group, which can increase electron density on the nitrogen. However, increased steric hindrance from the ethyl group can hinder solvation of the conjugate acid, potentially lowering basicity.[7][8]
Aqueous Solubility HigherLowerIncreased lipophilicity of the ethylated derivative generally leads to decreased solubility in aqueous media.[5]
Receptor Binding Affinity Potentially Higher or LowerPotentially Higher or LowerThe impact on binding affinity is target-dependent. The larger ethyl group may provide more favorable van der Waals interactions within a hydrophobic binding pocket but could also introduce steric clashes.[9]
Metabolic Stability Generally LowerGenerally HigherN-dealkylation is a common metabolic pathway for amines. The additional carbon in the ethyl group can sometimes lead to slower metabolism by cytochrome P450 enzymes.[10]
Cytotoxicity Target-dependentTarget-dependentCytotoxicity is highly dependent on the specific biological target and mechanism of action. Increased lipophilicity of the ethylated form might enhance cell membrane permeability and thus intracellular concentration.[11][12]
Fluorescence Quantum Yield Potentially HigherPotentially LowerThe increased conformational flexibility of the ethyl group may lead to greater non-radiative decay pathways, potentially reducing the fluorescence quantum yield compared to the more rigid methyl group.[13]

Experimental Protocols

To empirically determine the differences between methylated and ethylated fluorene amines, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated and ethylated fluorene amines in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[14][15]

Protocol:

  • Reagent Preparation: Prepare assay buffer, a known concentration of a suitable radioligand for the target receptor, and a membrane preparation containing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the receptor preparation, the radioligand, and varying concentrations of the unlabeled methylated or ethylated fluorene amine.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant) for each compound.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence properties of the compounds, including their excitation and emission spectra and quantum yield.[16]

Protocol:

  • Sample Preparation: Prepare dilute solutions of the methylated and ethylated fluorene amines in a suitable solvent (e.g., ethanol or acetonitrile).

  • Excitation and Emission Spectra: Using a spectrofluorometer, determine the optimal excitation wavelength by scanning a range of wavelengths while monitoring the emission at an estimated peak. Then, with the optimal excitation wavelength, scan the emission spectrum.

  • Quantum Yield Determination: Measure the absorbance of the sample at the excitation wavelength using a UV-Vis spectrophotometer. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing Experimental and Signaling Concepts

Diagrams created using Graphviz can help to visualize complex experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_assays Comparative Assays cluster_results Data Analysis S1 Fluorene Amine Precursor P1 Methylated Fluorene Amine S1->P1 Methylation P2 Ethylated Fluorene Amine S1->P2 Ethylation S2 Methylating Agent S3 Ethylating Agent A1 Cytotoxicity Assay (MTT) P1->A1 A2 Receptor Binding Assay P1->A2 A3 Fluorescence Spectroscopy P1->A3 P2->A1 P2->A2 P2->A3 R1 IC50 Values A1->R1 R2 Ki Values A2->R2 R3 Quantum Yields A3->R3

Caption: Workflow for comparative analysis of fluorene amines.

MAPK_Signaling_Pathway cluster_nucleus ligand Fluorene Amine (Methylated or Ethylated) receptor Receptor Tyrosine Kinase ligand->receptor Binds and Activates/Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription nucleus Nucleus erk->nucleus response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

The choice between a methylated and an ethylated fluorene amine will depend on the specific application and desired properties. While ethylation is likely to increase lipophilicity and potentially metabolic stability, it may decrease aqueous solubility and could have unpredictable effects on receptor binding and fluorescence. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these differences and make informed decisions in their drug discovery and development efforts. Further investigation into the direct comparison of these and other N-alkylated fluorene amines will undoubtedly contribute to a deeper understanding of their structure-activity relationships and unlock their full potential in various scientific fields.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Chemical Handling Professionals

This document provides comprehensive guidance on the proper disposal procedures for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine (CAS No. 355832-04-1). Given the potential hazards associated with aromatic amines, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₁H₁₉N
Molecular Weight 285.38 g/mol
Appearance Light yellow solid or dark brown solid
Purity >98% - >99.99% (typical)
Storage Temperature Room Temperature

II. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Use a respirator if ventilation is inadequate or if handling fine powders.

All handling of this compound should be performed in a well-ventilated fume hood[3].

III. Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: this compound waste must be collected in a dedicated, clearly labeled, and sealed container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acids, oxidizers, or halogenated solvents, unless it is part of a specific degradation protocol[3].

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

A Generation of This compound Waste B Consult Safety Data Sheet (SDS) for specific disposal instructions. A->B C Is an SDS available with specific disposal guidance? B->C D Follow SDS-prescribed disposal protocol. C->D Yes E Treat as Hazardous Aromatic Amine Waste. C->E No F Segregate from other waste streams. E->F G Store in a compatible, sealed, and properly labeled container. F->G H Is chemical degradation feasible and safe in-house? G->H I Follow approved chemical degradation protocol (e.g., Permanganate Oxidation). H->I Yes J Arrange for pickup by Environmental Health & Safety (EHS). H->J No I->J K Final disposal by an authorized hazardous waste facility. J->K

Caption: Disposal workflow for this compound.

V. Experimental Protocol: Chemical Degradation

For small quantities, chemical degradation can be an option to render the aromatic amine less harmful. This procedure should only be performed by trained personnel in a controlled laboratory setting. The following is a general protocol for the degradation of aromatic amines using potassium permanganate oxidation[3][4].

Objective: To oxidize the aromatic amine to less hazardous compounds.

Materials:

  • Aromatic amine waste

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Sodium hydrogen sulfite (solid)

  • 5-L flask

  • Stirring apparatus

  • Fume hood

Procedure:

  • Preparation of Sulfuric Acid Solution: In a fume hood, prepare 3 L of 1.7 N sulfuric acid by carefully adding the appropriate amount of concentrated sulfuric acid to water. Always add acid to water, never the other way around.

  • Dissolution: In the 5-L flask, dissolve 0.01 mol of the this compound waste in the 3 L of 1.7 N sulfuric acid.

  • Oxidation: While stirring, slowly add 1 L of 0.2 M potassium permanganate solution. The solution will turn a deep purple color.

  • Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation[3][4].

  • Neutralization of Excess Oxidant: After the reaction period, cautiously add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears.

  • Final Disposal: The resulting solution should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Caution: This procedure should be carried out with extreme care. Peroxides can be dangerous, and all steps must be performed by knowledgeable laboratory personnel[3].

VI. Spill and Emergency Procedures

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Seek immediate medical attention[2].

VII. Final Disposal Logistics

Ultimately, the disposal of this compound, whether in its original form or after degradation, must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a waste pickup. Ensure all containers are properly labeled and sealed before collection.

References

Personal protective equipment for handling 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety and logistical information for handling 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in a laboratory setting. The following procedures are based on available safety data for related compounds and general laboratory best practices. A definitive Safety Data Sheet (SDS) for this specific compound should be obtained from your supplier for a comprehensive risk assessment.

Personal Protective Equipment (PPE)

Given the potential for eye, skin, and respiratory irritation based on data from similar fluorene-based compounds, a cautious approach to PPE is warranted.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against splashes and direct contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or aerosols.

Operational Plan: Safe Handling Procedure

  • Engineering Controls : All handling of solid this compound should be conducted in a well-ventilated laboratory or within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE : Before handling the compound, put on a laboratory coat, nitrile gloves, and safety glasses with side shields.

  • Weighing and Transfer :

    • Handle the solid carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If weighing, do so in a fume hood or on a balance with a draft shield.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean all contaminated surfaces.

Disposal Plan

Proper disposal is crucial to ensure laboratory and environmental safety.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Follow institutional guidelines for the disposal of empty, rinsed chemical containers.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Prepare well-ventilated workspace (Fume Hood) prep_2->prep_3 handle_1 Carefully weigh and transfer solid prep_3->handle_1 Begin Work handle_2 Prepare solution if necessary handle_1->handle_2 handle_3 Conduct experiment handle_2->handle_3 clean_1 Segregate waste: solid, liquid, contaminated PPE handle_3->clean_1 Complete Experiment clean_2 Dispose of waste in labeled hazardous waste containers clean_1->clean_2 clean_3 Clean work area clean_2->clean_3 clean_4 Remove PPE clean_3->clean_4 clean_5 Wash hands thoroughly clean_4->clean_5

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Reactant of Route 2
Reactant of Route 2
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.